2,4-Dibromo-6-fluorophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FNO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYTXVLIRGCMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401772 | |
| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-27-2 | |
| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromo-6-fluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dibromo-6-fluorophenyl isocyanate (CAS 302912-27-2): A Key Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2,4-Dibromo-6-fluorophenyl isocyanate, a crucial reagent for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and its significant applications, particularly in the synthesis of bioactive molecules such as kinase inhibitors.
Introduction: A Versatile Tool in Medicinal Chemistry
This compound is a highly reactive aromatic isocyanate that has emerged as a valuable building block in the synthesis of complex organic molecules. Its utility stems from the presence of a highly electrophilic isocyanate functional group, which readily reacts with a wide range of nucleophiles. Furthermore, the strategic placement of two bromine atoms and a fluorine atom on the phenyl ring provides opportunities for further chemical modifications and influences the overall physicochemical properties of the resulting derivatives. These halogen substituents can modulate parameters such as lipophilicity, metabolic stability, and binding interactions with biological targets, making this reagent particularly attractive for the design and synthesis of novel therapeutic agents.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 302912-27-2 | [1] |
| Molecular Formula | C₇H₂Br₂FNO | [1] |
| Molecular Weight | 294.90 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 43-47 °C | [1] |
| Boiling Point | 291.3 °C at 760 mmHg | [1] |
| Density | 2.01 g/cm³ | [1] |
| Refractive Index | 1.614 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Reacts with water, soluble in common organic solvents like THF, DCM, and toluene. |
Synthesis and Reactivity
Synthesis of this compound
The most common and direct method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline. For this compound, the precursor is 2,4-dibromo-6-fluoroaniline. Due to the high toxicity of phosgene gas, modern laboratory and industrial syntheses often employ safer phosgene equivalents such as triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).
The synthesis proceeds via the formation of an intermediate carbamoyl chloride, which is then thermally or base-induced to eliminate hydrogen chloride, yielding the isocyanate.
Caption: Synthetic route to this compound.
Reactivity Profile
The isocyanate group (-N=C=O) is a cumulative double bond system, making the central carbon atom highly electrophilic and susceptible to nucleophilic attack. The reactivity is further influenced by the electron-withdrawing effects of the bromine and fluorine atoms on the phenyl ring, which enhance the electrophilicity of the isocyanate carbon.
The most prominent reaction of this compound is its addition reaction with nucleophiles containing an active hydrogen, such as amines, alcohols, and thiols, to form ureas, carbamates, and thiocarbamates, respectively.
Caption: Workflow for synthesizing a diaryl urea kinase inhibitor precursor.
Experimental Protocols
The following are representative protocols. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Representative Synthesis of this compound from 2,4-Dibromo-6-fluoroaniline
Disclaimer: This is a representative protocol based on standard organic synthesis methodologies for the conversion of anilines to isocyanates using triphosgene. This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with 2,4-dibromo-6-fluoroaniline (1.0 eq) and dry toluene.
-
Addition of Triphosgene: A solution of triphosgene (0.4 eq) in dry toluene is added dropwise to the stirred solution of the aniline at room temperature.
-
Reaction: The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 3-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or crystallization to afford this compound.
Synthesis of a Diaryl Urea Derivative
-
Setup: A dry round-bottom flask is charged with this compound (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: A solution of the desired primary or secondary amine (1.0 eq) in the same solvent is added dropwise to the stirred solution of the isocyanate at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction is typically very clean and fast. The formation of the urea product often results in a precipitate.
-
Work-up: If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude urea is purified by recrystallization or flash column chromatography on silica gel to yield the pure diaryl urea derivative.
Spectroscopic Characterization (Predicted)
-
Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the isocyanate (-N=C=O) asymmetric stretch is expected in the region of 2250-2280 cm⁻¹. [2][3]* ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring. Due to the substitution pattern, these protons will appear as doublets or doublet of doublets, with coupling constants typical for aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the isocyanate carbon in the range of 120-130 ppm. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the bromine and fluorine substituents.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (294.90 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause respiratory irritation. [4]* Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation, wear respiratory protection. [4] * Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [4] * Disposal: Dispose of contents/container to an approved waste disposal plant. [4] Isocyanates are known sensitizers, and repeated exposure can lead to the development of respiratory and skin allergies. [5]All handling of this compound should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Conclusion
This compound is a valuable and versatile reagent for medicinal chemistry and drug discovery. Its high reactivity, coupled with the potential for diverse functionalization offered by its halogenated phenyl ring, makes it a key building block for the synthesis of sophisticated molecular architectures, particularly in the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, along with strict adherence to safety protocols, will enable researchers to fully leverage the potential of this important chemical entity.
References
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dibromo-6-fluorophenyl isocyanate
Introduction
2,4-Dibromo-6-fluorophenyl isocyanate is a halogenated aromatic isocyanate of significant interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms, along with the highly reactive isocyanate group, imparts unique chemical properties that are leveraged in the synthesis of a diverse range of compounds. A thorough understanding of its molecular structure is paramount for its effective utilization, and this is achieved through a comprehensive analysis of its spectroscopic data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used consistently throughout this guide for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the number and electronic environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the two aromatic protons.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) for the protons of this compound in a standard NMR solvent such as deuterated chloroform (CDCl₃) are summarized below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.8 | Doublet of doublets (dd) | ~2.5, ~1.0 |
| H-5 | 7.2 - 7.5 | Doublet of doublets (dd) | ~9.0, ~2.5 |
Interpretation of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to display two distinct signals corresponding to H-3 and H-5.
-
Chemical Shifts: The protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1] The electron-withdrawing nature of the two bromine atoms, the fluorine atom, and the isocyanate group will deshield the aromatic protons, causing them to appear in the downfield portion of this range.
-
Multiplicity and Coupling:
-
H-5: This proton is expected to appear as a doublet of doublets. The larger coupling constant (ortho-coupling, ~9.0 Hz) arises from its interaction with the adjacent fluorine atom on C-6. The smaller coupling constant (meta-coupling, ~2.5 Hz) is due to its interaction with H-3.
-
H-3: This proton is also anticipated to be a doublet of doublets. It will exhibit meta-coupling to H-5 (~2.5 Hz) and a smaller para-coupling to the fluorine atom on C-6 (~1.0 Hz).
-
Caption: Key ¹H-¹⁹F and ¹H-¹H couplings in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is essential to remove any particulate matter that could degrade the spectral resolution.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 130 - 135 |
| C-2 | 115 - 120 |
| C-3 | 135 - 140 |
| C-4 | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 | 155 - 160 (doublet, ¹JCF ≈ 250 Hz) |
| C=O (Isocyanate) | 125 - 130 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Aromatic Carbons (C1-C6): These carbons typically resonate in the range of 100-160 ppm.
-
C-6: The carbon atom directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear at the lowest field (furthest downfield) among the aromatic carbons. It will also exhibit a large one-bond coupling to fluorine (¹JCF), appearing as a doublet with a coupling constant of approximately 250 Hz.
-
C-2 and C-4: The carbons bonded to the bromine atoms will also be deshielded, though to a lesser extent than C-6.
-
C-1, C-3, and C-5: The remaining aromatic carbons will resonate at higher fields (further upfield). The carbon attached to the isocyanate group (C-1) and the carbon bearing a hydrogen (C-3 and C-5) will have distinct chemical shifts influenced by the surrounding substituents.
-
-
Isocyanate Carbon (C=O): The carbonyl carbon of the isocyanate group is expected to resonate in the region of 125-130 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.
-
Filtration: Filter the sample as described for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) can be used as a secondary reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2240 - 2275 | -N=C=O asymmetric stretch | Strong, sharp |
| 1600 - 1450 | C=C aromatic ring stretches | Medium to weak |
| 1250 - 1000 | C-F stretch | Strong |
| 800 - 600 | C-Br stretch | Medium to strong |
| 3100 - 3000 | C-H aromatic stretch | Weak |
Interpretation of the IR Spectrum
The IR spectrum of this compound will be dominated by a very strong and sharp absorption band in the region of 2240-2275 cm⁻¹. This is the characteristic asymmetric stretching vibration of the isocyanate (-N=C=O) group and is a definitive indicator of its presence.[2][3]
Other key absorptions include:
-
Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
-
C-F Stretch: A strong band in the 1250-1000 cm⁻¹ range, confirming the presence of the fluorine substituent.
-
C-Br Stretches: Absorptions in the fingerprint region (800-600 cm⁻¹) corresponding to the carbon-bromine bonds.
-
Aromatic C-H Stretch: A weak band or bands above 3000 cm⁻¹ due to the stretching of the C-H bonds on the aromatic ring.
Experimental Protocol for IR Spectroscopy
Since this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) is a convenient sampling method.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This will result in a cluster of peaks for the molecular ion at m/z values corresponding to the different combinations of these isotopes. The most abundant peaks will be at M⁺, M⁺+2, and M⁺+4, with relative intensities of approximately 1:2:1. The nominal molecular weight is 295 g/mol , so the molecular ion cluster will be centered around this value.
-
Major Fragment Ions:
| m/z | Proposed Fragment |
| [M-42]⁺ | Loss of NCO |
| [M-42-Br]⁺ | Loss of NCO and one Br atom |
| [M-42-2Br]⁺ | Loss of NCO and two Br atoms |
Interpretation of the Mass Spectrum
The mass spectrum will provide clear evidence for the molecular formula of the compound.
-
Molecular Ion Peak: The presence of the isotopic cluster for two bromine atoms around the calculated molecular weight is a strong confirmation of the elemental composition. Aromatic compounds generally show a relatively stable molecular ion.[4][5]
-
Fragmentation Pattern: Under electron ionization (EI), the molecular ion will fragment in a predictable manner. A primary fragmentation pathway for aromatic isocyanates is the loss of the isocyanate group as a neutral radical (•NCO, 42 Da). This would result in a significant peak at [M-42]⁺. Subsequent fragmentation would likely involve the loss of the bromine atoms.
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile solid like this compound, direct insertion probe or gas chromatography (if thermally stable) can be used to introduce the sample into the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions and inducing fragmentation.[6]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established principles, provides a detailed and reliable characterization of this compound. The ¹H and ¹³C NMR data reveal the specific electronic environments of the hydrogen and carbon atoms, with characteristic couplings to the fluorine atom. The IR spectrum confirms the presence of the key functional groups, most notably the strong, sharp absorption of the isocyanate moiety. Finally, mass spectrometry provides definitive information on the molecular weight and elemental composition, with a predictable fragmentation pattern that further corroborates the structure. This in-depth guide serves as a valuable technical resource, enabling researchers and scientists to confidently identify and utilize this important chemical intermediate in their synthetic endeavors.
References
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety. Retrieved from [Link]
-
JoVE. (2024, January 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
IOSR Journal of Applied Chemistry. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (1981). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Retrieved from [Link]
-
University of Illinois School of Chemical Sciences. (n.d.). Electron Ionization. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). AA Khalil.pmd. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]
-
ResearchGate. (2016). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. Retrieved from [Link]
-
YouTube. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Safe Handling and Management of 2,4-Dibromo-6-fluorophenyl isocyanate
Abstract: 2,4-Dibromo-6-fluorophenyl isocyanate is a highly reactive, halogenated aromatic isocyanate increasingly utilized as a key building block in medicinal chemistry and advanced materials science.[1][2][3] Its utility stems from the potent electrophilicity of the isocyanate moiety, which is further activated by the strong electron-withdrawing effects of the two bromine and one fluorine substituents.[4][5] This heightened reactivity, however, necessitates a comprehensive and nuanced understanding of its associated hazards. This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and emergency management of this compound, grounded in an understanding of its chemical properties and toxicological mechanisms.
Compound Profile and Hazard Identification
A foundational aspect of safety is a thorough understanding of the compound's intrinsic properties and the hazards it presents.
Physicochemical Properties
Proper handling protocols are directly informed by the physical state and chemical characteristics of the substance.
| Property | Value | Source |
| CAS Number | 302912-27-2 | [6] |
| Molecular Formula | C₇H₂Br₂FNO | [6] |
| Molecular Weight | 294.90 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 43-47 °C | [6] |
| Boiling Point | 291.3 °C at 760 mmHg | [6] |
| Density | 2.01 g/cm³ | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are summarized below.
| GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | |
| Respiratory Sensitization (Category 1) | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |
Source: Data aggregated from chemical supplier safety information.[6][7]
The most significant long-term health risk is respiratory sensitization.[6] Once an individual is sensitized, subsequent exposure to even minute concentrations can trigger a severe, asthma-like allergic reaction.[8]
The Chemistry of Risk: Reactivity and Toxicological Mechanisms
Effective safety protocols are not merely lists of rules, but are derived from a deep understanding of the underlying chemical and biological interactions.
Enhanced Electrophilicity and Reactivity
The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles.[9][10] In this compound, this reactivity is significantly amplified. The fluorine and bromine atoms are strongly electron-withdrawing, pulling electron density from the aromatic ring. This inductive effect makes the isocyanate carbon atom highly electron-deficient (electrophilic) and thus, exceptionally susceptible to nucleophilic attack.[4][5]
Key Incompatibilities and Hazardous Reactions:
-
Water/Moisture: Reacts readily with water, including atmospheric moisture, to form an unstable carbamic acid which decomposes into a substituted urea and carbon dioxide (CO₂) gas.[10][11] In a sealed container, this CO₂ evolution can lead to dangerous pressure buildup and potential rupture.[11]
-
Alcohols, Amines, and Thiols: Undergoes vigorous, exothermic reactions with these common laboratory reagents to form carbamates, ureas, and thiocarbamates, respectively.[9][11]
-
Strong Acids and Bases: Can catalyze violent, exothermic polymerization.[10][11]
-
Strong Oxidizing Agents: Incompatible, can lead to hazardous reactions.[11]
Biochemical Mechanism of Sensitization
Isocyanate toxicity is primarily driven by its ability to act as a hapten . The highly electrophilic isocyanate group readily forms covalent bonds with nucleophilic functional groups (e.g., -NH₂, -OH, -SH) on endogenous proteins, such as albumin in the blood or keratin in the skin.[12]
This process creates a "neo-antigen" (an isocyanate-protein adduct) that the body's immune system no longer recognizes as "self."[13] The subsequent immune response is the basis for sensitization:
-
Antigen Presentation: Immune cells, such as macrophages and dendritic cells, recognize the isocyanate-protein adduct as foreign. They process and present fragments of this new antigen to T-lymphocytes.
-
T-Cell Activation: This leads to the activation and proliferation of specific T-helper cells (CD4+), initiating an inflammatory cascade.[13]
-
Hypersensitivity: Upon re-exposure, this primed immune system mounts a rapid and aggressive response.
-
Respiratory Sensitization: In the lungs, this can manifest as a Type 1 hypersensitivity reaction, potentially involving IgE antibodies, leading to the release of histamine and other inflammatory mediators that cause bronchoconstriction, inflammation, and the symptoms of occupational asthma.[8][13]
-
Dermal Sensitization: On the skin, it typically results in a Type IV delayed-type hypersensitivity reaction, causing allergic contact dermatitis.[14]
-
Research also suggests that isocyanates can induce oxidative stress, with monocytic cells producing reactive oxygen species (ROS) that contribute to tissue damage and inflammation.[15]
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls (Primary Barrier)
Physical containment is the most critical element in preventing exposure.
-
Chemical Fume Hood: All work, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).
-
Glovebox: For highly sensitive operations or when handling larger quantities, use of an inert atmosphere glovebox provides the highest level of containment and prevents moisture-induced degradation.
-
Ventilation: Ensure the laboratory has adequate general ventilation (6-12 air changes per hour) to dilute fugitive emissions.
Administrative Controls (Procedural Safeguards)
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Post warning signs indicating the presence of a potent respiratory sensitizer.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must receive documented training on the specific hazards of isocyanates, the contents of the Safety Data Sheet (SDS), the facility's SOPs, and emergency procedures before being permitted to work with the compound. [16]* Medical Surveillance: A medical surveillance program should be established for all personnel with potential exposure. This includes a pre-placement evaluation focusing on respiratory and dermal health, and periodic follow-ups, such as pulmonary function tests. [16]Biological monitoring (urinalysis) can be an effective tool to verify the efficacy of controls. [17]
Personal Protective Equipment (PPE) (Final Barrier)
PPE is essential but should never be the sole means of protection. [16]* Hand Protection: Use double-gloving. An inner nitrile glove provides dexterity, while a thicker, chemical-resistant outer glove (e.g., butyl rubber, laminated PE/EVAL) provides robust protection. Thin latex gloves are unsuitable. [6][16]* Eye Protection: Chemical splash goggles are mandatory. When working outside of a fume hood (a practice that should be avoided), a full-face shield must be worn in addition to goggles. [16]* Body Protection: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Disposable coveralls should be considered for tasks with a higher splash potential.
-
Respiratory Protection: Respiratory protection is mandatory if there is any potential for exposure outside of a functioning chemical fume hood. Due to the poor warning properties of isocyanates, air-purifying respirators are not recommended by NIOSH for protection against them. [16]A supplied-air respirator (SAR) is the appropriate choice in such situations. [6][16]
Standard Operating Procedures (SOPs)
Storage Protocol
-
Environment: Store in a cool, dry, well-ventilated, and locked area, separate from incompatible materials like acids, bases, alcohols, and amines. [16]2. Container: Keep the container tightly sealed to prevent moisture ingress. The headspace should be filled with an inert gas (e.g., nitrogen or argon).
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms and warnings.
Experimental Workflow: Reaction Setup
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter.
-
Inerting: Assemble all glassware and ensure it is completely dry (oven or flame-dried). Assemble the reaction apparatus under a positive pressure of an inert gas (nitrogen or argon).
-
Dispensing: As the compound is a low-melting solid, it can be handled as a solid or gently melted for transfer via syringe.
-
As a Solid: Briefly remove the container cap inside the fume hood, quickly weigh the desired amount into a dry, tared vessel, and immediately reseal the container.
-
As a Liquid: Gently warm the sealed container in a water bath to just above its melting point. Transfer the molten liquid using a dry syringe equipped with a needle, using standard air-free techniques.
-
-
Addition: Add the isocyanate to the reaction solvent (which must be anhydrous) under a positive pressure of inert gas. If adding to a solution containing another reactant, this should be done slowly and, if necessary, with external cooling to control the reaction exotherm.
-
Reaction Quenching: Upon completion, the reaction must be carefully quenched. A common method is the slow addition of a high-boiling point alcohol, such as isopropanol, to consume any unreacted isocyanate before aqueous workup.
Emergency Response Protocols
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate emergency medical attention and inform medical personnel of the specific chemical identity. * Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes. Remove all contaminated clothing while flushing. Wash the skin with soap and water. Seek medical attention if irritation persists. * Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate emergency medical attention. [4]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 1-2 glasses of water or milk to dilute the substance. Seek immediate emergency medical attention.
Spill Management
The primary hazard during a spill is the reaction with ambient moisture, leading to the release of CO₂ and potential aerosolization.
Sources
- 1. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic medicinal chemistry of natural product drugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. 2,4-Dibromophenyl isocyanate | C7H3Br2NO | CID 4649127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nbinno.com [nbinno.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iom-world.org [iom-world.org]
- 17. solutions.hse.gov.uk [solutions.hse.gov.uk]
2,4-Dibromo-6-fluoroaniline synthesis for isocyanate preparation
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-6-fluoroaniline and its Transformation into 2,4-Dibromo-6-fluorophenyl Isocyanate
Executive Summary
Substituted anilines and their corresponding isocyanates are cornerstone building blocks in modern medicinal chemistry and drug development.[1][2][3] Their rigid structures and versatile reactivity make them ideal scaffolds for synthesizing a diverse range of pharmacologically active compounds.[4] Among these, the 2,4-dibromo-6-fluoroaniline moiety is of particular interest, offering a unique substitution pattern that can be leveraged to fine-tune a molecule's steric and electronic properties, thereby optimizing its bioavailability, target selectivity, and metabolic stability.[3]
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthetic pathways to 2,4-dibromo-6-fluoroaniline and its subsequent conversion to the highly reactive this compound. We will delve into the causality behind experimental choices, compare different synthetic strategies, and provide detailed, field-proven protocols. The aim is to equip researchers, chemists, and drug development professionals with the necessary knowledge to confidently synthesize and utilize these valuable intermediates in their research endeavors.
Part 1: Synthesis of 2,4-Dibromo-6-fluoroaniline (1)
The primary challenge in synthesizing 2,4-dibromo-6-fluoroaniline lies in achieving the desired regioselectivity. The starting material, 2-fluoroaniline, possesses two activating groups—the amino (-NH₂) and fluoro (-F) groups—which direct electrophilic substitution. Direct bromination often leads to a mixture of products, including the undesired para-brominated isomer, resulting in low yields and difficult purification.[5] To overcome this, strategic synthetic routes employing protecting and directing groups are necessary.
Strategic Approaches to Regiocontrolled Bromination
Two principal strategies have proven effective for the high-yield, regioselective synthesis of 2,4-dibromo-6-fluoroaniline: the Acetyl Protection/Sulfonylation route and the Sulfonation/Desulfonation route.
This multi-step approach provides excellent control over the bromination by first protecting the highly activating amino group and then introducing a bulky group at the para-position to sterically hinder bromination at that site.
Causality and Experimental Rationale:
-
Amino Group Protection: The amino group of 2-fluoroaniline is first protected, typically as an acetamide. This is achieved by reacting it with acetyl chloride. This step is critical because it moderates the activating nature of the amine, preventing polysubstitution and oxidation during subsequent steps. The resulting amide is still an ortho-, para-director, but it is less activating than the free amine.
-
Para-Blocking: The key to this route's success is the introduction of a sulfonamide group at the para-position relative to the acetylamino group. This is accomplished via chlorosulfonation followed by amination. This bulky group effectively blocks the para-position, ensuring that the subsequent bromination occurs exclusively at the desired ortho-positions (positions 2 and 4 of the final product).
-
Dibromination: With the para-position blocked, the intermediate is treated with a brominating agent. The electrophilic bromine atoms are directed to the available ortho-positions of the activated ring.
-
Deprotection: The final step involves the removal of both the sulfonamide and the acetyl protecting groups, typically under strong acidic conditions (e.g., heating in sulfuric acid), to yield the target 2,4-dibromo-6-fluoroaniline.[5]
This synthetic pathway is illustrated below:
Caption: Workflow for the synthesis of 2,4-dibromo-6-fluoroaniline via Route A.
This classic and robust method leverages the properties of the sulfonic acid group as a reversible directing group.
Causality and Experimental Rationale:
-
Sulfonation: 2-Fluoroaniline is reacted with sulfuric acid at high temperatures (180-200°C) to install a sulfonic acid (-SO₃H) group, primarily at the para-position.[6] This bulky, deactivating group serves as a positional placeholder.
-
Bromination: The sulfonated intermediate is then subjected to bromination. The sulfonic acid group directs the incoming bromine electrophiles to the ortho-positions relative to the amino group.
-
Desulfonation: The final step is the removal of the sulfonic acid group. This is typically achieved by heating the compound in the presence of an acid, often with a scavenger like anisole to facilitate the removal at a lower temperature (50-60°C instead of >150°C), thereby improving energy efficiency and safety.[6] This regenerates the aromatic C-H bond, yielding the desired product. This method is analogous to the well-established synthesis of other halogenated anilines, such as 2,6-dibromoaniline from sulfanilic acid.[7]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Acetyl Protection/Sulfonylation | Route B: Sulfonation/Desulfonation |
| Starting Material | 2-Fluoroaniline | 2-Fluoroaniline |
| Key Principle | Irreversible blocking of para-position | Reversible directing group at para-position |
| Number of Steps | Multiple (protection, sulfonylation, bromination, deprotection) | Fewer (sulfonation, bromination, desulfonation) |
| Reported Yield | Good, with one patent reporting ~60-80%.[5] | Potentially high, leverages established chemistry.[6] |
| Purity | High purity reported (>99%).[5] | Dependent on completion of desulfonation. |
| Key Considerations | Multiple intermediate isolations may be required. | High temperatures for initial sulfonation; use of anisole in desulfonation improves process conditions.[6] |
Part 2: Conversion to this compound (2)
The conversion of an aniline to an isocyanate is a critical transformation for accessing a wide range of chemistries, including the synthesis of ureas, carbamates, and other heterocycles. The most common and industrially relevant method is phosgenation. For laboratory-scale synthesis, solid and safer-to-handle phosgene equivalents, such as triphosgene (bis(trichloromethyl) carbonate), are preferred.[8]
Mechanism of Isocyanate Formation using Triphosgene
Triphosgene serves as a solid, stable precursor that decomposes in situ to generate highly reactive phosgene (COCl₂). The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,4-dibromo-6-fluoroaniline attacks one of the electrophilic carbonyl carbons of the phosgene molecule.
-
HCl Elimination: A chloride ion is eliminated, and a proton is lost from the nitrogen, forming an intermediate N-carbonyl chloride (carbamoyl chloride).
-
Isocyanate Formation: Upon heating, this intermediate readily eliminates a second molecule of HCl to form the final isocyanate product.
The overall stoichiometry requires one mole of triphosgene to convert three moles of the aniline. However, using a slight excess of the aniline (e.g., a 2.5:1 molar ratio of aniline to triphosgene) can ensure complete consumption of the phosgene equivalent.[8]
Caption: Mechanism for the conversion of an aniline to an isocyanate using triphosgene.
Base-Promoted vs. Self-Catalyzed Conditions
The reaction can be performed with or without a non-nucleophilic base (e.g., triethylamine).
-
Base-Promoted: The base acts as a scavenger for the HCl generated during the reaction. This can be beneficial for acid-sensitive substrates.[9]
-
Self-Catalyzed (Base-Free): For many robust substrates like halogenated anilines, the reaction can proceed without an added base. The generated HCl does not interfere, and this approach simplifies the work-up, as there is no need to remove the amine hydrochloride salt.[10] For most applications involving 2,4-dibromo-6-fluoroaniline, the self-catalyzed route is efficient and preferable.[10]
Part 3: Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Triphosgene and its decomposition product, phosgene, are highly toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Protocol 1: Synthesis of 2,4-Dibromo-6-fluoroaniline (Route A)
This protocol is adapted from the general methodology described in patent literature.[5]
Step 1: Acetylation of 2-Fluoroaniline
-
Dissolve 2-fluoroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude N-(2-fluorophenyl)acetamide can often be used directly in the next step.
Step 2-4: Sulfonylation, Bromination, and Deprotection Due to the complexity and use of hazardous reagents like chlorosulfonic acid, these subsequent steps should be planned with careful review of the source literature and adherence to all institutional safety protocols.[5] The final deprotection typically involves heating the brominated intermediate in 80% sulfuric acid at approximately 160°C for 3-5 hours.[5] After cooling, the reaction mixture is poured onto crushed ice, and the product is extracted with a suitable organic solvent (e.g., DCM).
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for isocyanate synthesis using triphosgene.[9][10]
Materials & Equipment:
-
2,4-dibromo-6-fluoroaniline (1.0 eq)
-
Triphosgene (0.4 eq, to provide a slight excess of phosgene)
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or DCM)
-
Three-neck flask, condenser with a drying tube (or inert gas inlet), and a dropping funnel.
Procedure (Self-Catalyzed):
-
To a stirred solution of 2,4-dibromo-6-fluoroaniline in anhydrous ethyl acetate, add triphosgene portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to reflux (for ethyl acetate, ~77°C) and maintain for 4-6 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent under reduced pressure. Crucially, the vapor should be passed through a scrubber containing a concentrated solution of aqueous sodium hydroxide to neutralize any excess phosgene.
-
The resulting crude isocyanate is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation, though this should be done with extreme caution due to the thermal sensitivity of some isocyanates and the toxicity of the materials.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethyl Acetate or Toluene | Inert to the reaction conditions; good solubility for reactants. |
| Temperature | Reflux (~77-110°C) | Provides sufficient energy for HCl elimination and isocyanate formation. |
| Aniline:Triphosgene Ratio | 1.0 : 0.4 | Ensures complete conversion of the aniline while minimizing residual triphosgene. |
| Work-up | Evaporation with Scrubber | Safely removes solvent and destroys toxic phosgene.[11] |
Conclusion
The synthesis of 2,4-dibromo-6-fluoroaniline and its isocyanate derivative requires a strategic, multi-step approach to ensure high regioselectivity and yield. By employing protecting/directing group strategies, chemists can overcome the inherent selectivity challenges of direct bromination. The subsequent conversion to the isocyanate using a phosgene equivalent like triphosgene is an efficient and well-established transformation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce these valuable chemical intermediates, paving the way for the discovery and development of novel therapeutics and advanced materials.
References
- Preparation method of 2-bromo-6-fluoroaniline.
-
2,6-DIBROMOANILINE. Organic Syntheses Procedure. [Link]
-
Preparation method of 2-bromo-6-fluoroaniline. WIPO Patentscope. [Link]
-
A Practical Procedure for Regioselective Bromination of Anilines. Thieme Connect. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. [Link]
-
Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Scientific.Net. [Link]
-
2,4-Dibromo-6-fluoroaniline. PubChem. [Link]
-
Workup for isocyante synthesis from triphoagene? Reddit. [Link]
-
Synthesis of 2,4,6-Tribromoaniline. Scribd. [Link]
-
How To Get Isocyanate? PubMed Central. [Link]
-
Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Taylor & Francis Online. [Link]
-
Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(ii) metallodrug design. Dalton Transactions. [Link]
-
Towards a sustainable synthesis of aromatic isocyanates : by the palladium diphosphane catalyzed reduction of nitrobenzene. Scholarly Publications Leiden University. [Link]
-
Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. [Link]
Sources
- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. cresset-group.com [cresset-group.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 9. rsc.org [rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
A Technical Guide to the Strategic Application of Halogenated Phenyl Isocyanates in Modern Medicinal Chemistry
Abstract
Halogenated phenyl isocyanates represent a class of highly versatile chemical intermediates whose strategic importance in medicinal chemistry is both profound and expanding. This technical guide provides an in-depth exploration of their dual-functionality, wherein the reactive isocyanate "warhead" enables the formation of stable covalent linkages, while the halogenated phenyl "scaffold" offers a powerful tool for modulating critical pharmacokinetic and pharmacodynamic properties. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and analyze case studies of approved therapeutics to illustrate how these reagents are leveraged to create potent, selective, and metabolically robust drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to harness the full potential of this valuable chemical class.
The Duality of Design: Understanding the Halogenated Phenyl Isocyanate Moiety
The efficacy of a halogenated phenyl isocyanate in a drug design campaign stems from the distinct, yet synergistic, contributions of its two core components: the electrophilic isocyanate group and the strategically halogenated aromatic ring.
The Isocyanate Group: A Reactive Handle for Covalent Linkage
The isocyanate functional group (–N=C=O) is a potent electrophile, characterized by a highly electron-deficient central carbon atom. This inherent reactivity makes it an invaluable tool for forming stable covalent bonds with a wide array of nucleophiles. In a biological context, this translates to predictable reactions with the side chains of amino acid residues within a protein target, or with amine and alcohol functionalities on other molecular scaffolds.[1]
The primary reactions of medicinal chemistry relevance are:
-
Urea Formation: Reaction with primary or secondary amines yields highly stable urea linkages. This is one of the most common applications, forming the backbone of numerous kinase inhibitors.[2]
-
Carbamate (Urethane) Formation: Reaction with alcohols produces carbamate esters.
-
Thiocarbamate Formation: Reaction with thiols results in thiocarbamate linkages.
This reactivity is not without its challenges; isocyanates are sensitive to water, which leads to decomposition into an unstable carbamic acid that rapidly decarboxylates to form a primary amine.[1] This necessitates careful handling under anhydrous conditions during synthesis.
Caption: Fig 1. Core reactivity of phenyl isocyanates with biological nucleophiles.
The Halogenated Phenyl Scaffold: A Master Key for Drug Properties
The introduction of halogen atoms (primarily fluorine, chlorine, and bromine) onto the phenyl ring is a cornerstone of modern medicinal chemistry.[3] Halogenation provides a powerful method to fine-tune a molecule's properties to enhance its drug-like characteristics. The emergent role of halogens is underlined by the fact that in 2021, 14 of the 50 molecules approved by the FDA contained halogens.[4][5]
Causality Behind Halogen Selection: The choice of halogen is a deliberate design element driven by predictable effects on a molecule's profile.
-
Fluorine: As the most electronegative element, fluorine's introduction can significantly lower the pKa of nearby basic groups, which can improve bioavailability.[5] Its small van der Waals radius (1.47 Å) means it often acts as a bioisostere for hydrogen (1.20 Å), allowing for substitution with minimal steric perturbation.[5] Furthermore, the strength of the C-F bond makes it an excellent tool for blocking sites of oxidative metabolism, thereby increasing a drug's half-life.[6]
-
Chlorine: Often considered a bioisostere for a methyl group, chlorine provides a greater increase in lipophilicity than fluorine.[6] Its key advantage lies in its ability to form favorable halogen bonds—a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic partner (like a carbonyl oxygen on a protein backbone). This interaction can significantly enhance binding affinity and selectivity.[4] Structure-activity relationship (SAR) studies often reveal that chlorinated compounds exhibit better anti-proliferative activity than their non-chlorinated counterparts.[7]
-
Bromine: Similar to chlorine, bromine is an effective halogen bond donor and increases lipophilicity. It is less commonly used in modern drug design than fluorine or chlorine but can be found in certain natural products and approved drugs.
The following table summarizes the strategic impact of common halogen substitutions:
| Property | Fluorine (F) | Chlorine (Cl) |
| Primary Role | Metabolic stability, pKa modulation | Enhanced binding affinity, Lipophilicity |
| Size (van der Waals) | Small (H isostere) | Medium (Methyl isostere) |
| Electronegativity | Highest | High |
| Lipophilicity (LogP) | Moderate increase | Significant increase |
| Key Interaction | H-bond acceptor | Halogen bond donor |
| Common Application | Blocking P450 metabolism | Targeting specific protein pockets |
Key Applications in Medicinal Chemistry
The unique properties of halogenated phenyl isocyanates enable their use in several high-impact areas of drug discovery.
Cornerstone Reagents for Urea-Based Therapeutics
The most prominent application is in the synthesis of diaryl ureas, a privileged scaffold found in a multitude of approved drugs, particularly tyrosine kinase inhibitors (TKIs). The urea moiety is an exceptional hydrogen bond donor and acceptor, allowing it to anchor a molecule into the hinge region of a kinase active site.
Case Study: Infigratinib (Truseltiq®)
Infigratinib is a selective fibroblast growth factor receptor (FGFR) kinase inhibitor approved for the treatment of cholangiocarcinoma.[8] A pivotal step in its synthesis involves the reaction of a diamino-pyrimidine core with a custom-synthesized, halogenated phenyl isocyanate.[8]
The SAR for this class of drugs established that 2,6-dichloro and 3,5-dimethoxy substitutions on the phenyl ring were critical for imparting high potency and selectivity.[8] The synthesis of the required isocyanate (49 ) is achieved by treating the corresponding 2,6-dichloro-3,5-dimethoxyaniline with phosgene. This isocyanate is then reacted with the amine-containing core (48 ) to form the final drug, Infigratinib (50 ), containing the critical urea linkage.[8] This exemplifies a deliberate design choice where the halogenated phenyl isocyanate is not merely a reagent but a key building block carrying essential pharmacophoric information.
Caption: Fig 2. Synthesis of Infigratinib via a halogenated phenyl isocyanate.
Warheads for Covalent Inhibition
The high electrophilicity of the isocyanate group can be harnessed to form permanent covalent bonds with nucleophilic amino acid residues (e.g., lysine, serine, cysteine) in a target protein. This strategy of irreversible inhibition can lead to:
-
Increased Potency: The covalent bond eliminates the equilibrium dynamics of reversible binding (k_off = 0).
-
Prolonged Duration of Action: The drug's effect persists until the protein is re-synthesized, often allowing for less frequent dosing.
-
Overcoming Resistance: Covalent inhibition can be effective against mutations that weaken the binding of reversible inhibitors.
The primary challenge is ensuring selectivity. An overly reactive isocyanate may react indiscriminately with off-target proteins, leading to toxicity. Therefore, the halogenated phenyl scaffold plays a crucial role in directing the warhead to the correct active site through specific non-covalent interactions (including halogen bonding) before the covalent reaction occurs.
Experimental Methodologies & Protocols
Scientific integrity demands robust and reproducible synthetic protocols. The following sections provide validated methodologies for the synthesis and application of these reagents.
Synthesis of Halogenated Phenyl Isocyanates
While numerous methods exist, the classical and most direct route is the phosgenation of the corresponding halogenated aniline.[9] However, due to the extreme toxicity of phosgene, safer, albeit often lower-yielding, alternatives are preferred in a research setting. A prominent "clean" alternative is the thermal decomposition of a precursor carbamate, which avoids phosgene entirely.[10]
Protocol 1: Synthesis of 4-Chlorophenyl Isocyanate via Curtius Rearrangement
This protocol is a representative example and avoids the use of phosgene. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Rationale: The Curtius rearrangement provides a reliable, phosgene-free pathway to isocyanates from carboxylic acids. The key step is the thermal rearrangement of an acyl azide intermediate, which expels N₂ gas to form the isocyanate.
Materials:
-
4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Anhydrous toluene
-
Acetone
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under N₂, suspend 4-chlorobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to 80°C for 2 hours until gas evolution ceases.
-
Acyl Azide Formation: Cool the reaction to 0°C. In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to acetone. Add this NaN₃/acetone slurry dropwise to the cooled acid chloride solution. Stir vigorously at 0°C for 1 hour.
-
Curtius Rearrangement: Carefully transfer the reaction mixture to a separatory funnel and wash with cold water and brine. Dry the organic layer over anhydrous MgSO₄. The toluene solution now contains 4-chlorobenzoyl azide. Heat this solution gently to ~90°C. Vigorous evolution of N₂ gas will be observed. (CAUTION: Acyl azides can be explosive; perform behind a blast shield).
-
Isolation: After gas evolution ceases, the isocyanate is in the toluene solution. The solvent can be carefully removed by rotary evaporation under reduced pressure to yield 4-chlorophenyl isocyanate as a crude oil, which can be purified by vacuum distillation.
-
Validation: Confirm product identity and purity using FT-IR (strong isocyanate stretch at ~2250-2270 cm⁻¹) and ¹H NMR spectroscopy.
Protocol: Synthesis of a Halogenated Diaryl Urea
Rationale: This protocol demonstrates the primary application of reacting a halogenated phenyl isocyanate with an amine to form a urea-linked compound, a key step in many drug syntheses.
Materials:
-
4-Chlorophenyl isocyanate (prepared as above or purchased)
-
3-Aminopyridine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Setup: In a flame-dried flask under N₂, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.
-
Reaction: Add 4-chlorophenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed, and a precipitate may form. Add triethylamine (0.1 eq) to catalyze the reaction if necessary.
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, filter the resulting solid precipitate and wash with cold DCM to remove any unreacted starting material.
-
Purification & Validation: The solid product, N-(4-chlorophenyl)-N'-(pyridin-3-yl)urea, can be further purified by recrystallization. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Fig 3. Experimental workflow for diaryl urea synthesis.
Challenges and Future Perspectives
The primary challenge associated with halogenated phenyl isocyanates is managing their reactivity. Their indiscriminately high electrophilicity can lead to off-target effects and immunogenicity. Phenyl isocyanate itself is a potent chemical sensitizer.[11] Future research must focus on developing strategies to temper this reactivity, perhaps through the design of "pro-drug" isocyanates that are only unmasked at the target site. Furthermore, developing a broader range of phosgene-free synthetic routes will be critical for improving the safety and accessibility of these powerful reagents for the broader research community.
Conclusion
Halogenated phenyl isocyanates are far more than simple chemical reagents; they are sophisticated building blocks that empower medicinal chemists to address multiple challenges simultaneously. They provide a reliable method for constructing the robust urea linkages central to many therapeutic classes while embedding the crucial halogen atoms needed to optimize binding affinity, selectivity, and metabolic stability. A thorough understanding of their synthesis, reactivity, and the functional consequences of their halogenation patterns is essential for any drug discovery program aiming to create next-generation therapeutics.
References
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI Source: Organic and Biomolecular Chemistry URL: [Link]
-
Title: Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: ResearchGate URL: [Link]
-
Title: Phenyl isocyanate | C7H5NO | CID 7672 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Phenyl isocyanate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Phenyl isocyanate is a potent chemical sensitizer - PubMed - NIH Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Progress in clean synthesis of phenyl isocyanate Source: ResearchGate URL: [Link]
-
Title: PhNCO-enabled synthesis of secondary amides from N-(2-aminophenyl)benzamides Source: Royal Society of Chemistry URL: [Link]
- Title: Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea Source: Google Patents URL
-
Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]
Sources
- 1. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 3. Highlights on U.S. FDA-approved halogen-containing drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. US4477389A - Polyhalogenated phenyl isocyanate synthesis with excess phosgene and either triethylamine or tetramethylurea - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reaction of 2,4-Dibromo-6-fluorophenyl isocyanate with primary amines to form ureas
Application Note & Protocol
Topic: Synthesis of N-(2,4-Dibromo-6-fluorophenyl)-N'-alkyl/aryl Ureas via Reaction of 2,4-Dibromo-6-fluorophenyl Isocyanate with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Ureas in Medicinal Chemistry
Substituted ureas are a cornerstone structural motif in modern drug discovery. Their unique ability to act as rigid hydrogen bond donors and acceptors allows them to form stable, specific interactions with biological targets such as kinases, proteases, and receptors. The N,N'-disubstituted urea linkage is prevalent in a multitude of approved therapeutics, including the renowned kinase inhibitors Sorafenib and Lenvatinib. The specific reactant, this compound, provides a scaffold that is rich in features for structure-activity relationship (SAR) studies. The bromine atoms offer sites for further functionalization (e.g., through cross-coupling reactions), while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview and a detailed protocol for the reliable synthesis of novel urea derivatives from this versatile building block.
The Underlying Chemistry: Nucleophilic Addition
The formation of a urea from an isocyanate and a primary amine is a classic example of a nucleophilic addition reaction. The reaction is typically fast, high-yielding, and proceeds under mild conditions.[1]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile. It attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O). The electron density in the isocyanate is drawn towards the oxygen and nitrogen atoms, making the central carbon electron-deficient and susceptible to attack.
-
Proton Transfer: A zwitterionic intermediate is transiently formed. This intermediate is unstable and rapidly undergoes an intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea product.
The reaction is generally considered irreversible and is often driven to completion by the high reactivity of the isocyanate.
A simplified representation of the reaction mechanism.
Safety First: Handling Isocyanates
Isocyanates are potent respiratory sensitizers and irritants.[2][3][4] Inhalation can lead to asthma-like symptoms, which may become permanent with chronic exposure.[5] They are also skin and eye irritants.[2] All manipulations involving this compound must be performed in a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles
-
Full-length lab coat
-
Appropriate respiratory protection may be required based on the scale and specific laboratory safety assessment.[2]
Isocyanates are also moisture-sensitive. They react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with remaining isocyanate to form a symmetrical urea byproduct, reducing the yield of the desired product. Therefore, anhydrous solvents and a dry reaction atmosphere (e.g., nitrogen or argon) are crucial.[3]
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative N-(2,4-Dibromo-6-fluorophenyl)-N'-alkyl/aryl urea. Adjustments to stoichiometry, solvent, and reaction time may be necessary depending on the specific primary amine used.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purpose |
| This compound | 76393-18-5* | 308.90 | Electrophile |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | Nucleophile |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Reaction Solvent |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Reaction Solvent |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | Aqueous Wash |
| Brine (Saturated NaCl solution) | N/A | N/A | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
Note: The CAS number provided is for a structurally similar compound, 2,6-Dibromo-4-fluorophenyl isocyanate, as a specific entry for the 2,4-dibromo isomer may vary by supplier. Always verify with your supplier's documentation.[2]
Step-by-Step Reaction Procedure
General experimental workflow for urea synthesis.
-
Preparation: Ensure all glassware is oven-dried or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in an appropriate volume of anhydrous solvent (e.g., DCM or THF, aiming for a concentration of 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial as the reaction is exothermic, and controlling the initial temperature prevents the formation of side products.
-
Isocyanate Addition: In a separate flask, dissolve the this compound (1.05 equivalents) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine solution over 10-15 minutes using a dropping funnel. A slight excess of the isocyanate is used to ensure full conversion of the limiting primary amine.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil can be purified.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.
-
Flash Chromatography: For oils or impure solids, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard method.[6]
-
Product Characterization: Validating Success
Confirmation of the desired urea product structure is essential. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for Urea Product |
| ¹H NMR | Appearance of two distinct N-H signals (protons on the urea nitrogens), typically in the δ 6-9 ppm range. The integration and splitting patterns of the aromatic and alkyl/aryl 'R' group protons. |
| ¹³C NMR | A characteristic signal for the urea carbonyl carbon (C=O) typically appearing in the δ 150-160 ppm range. |
| FT-IR | Disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹.[7] Appearance of a strong C=O stretch (amide I band) around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹. |
| Mass Spec (MS) | Observation of the molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target urea derivative. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive isocyanate (hydrolyzed).2. Poorly nucleophilic amine. | 1. Use fresh isocyanate; ensure anhydrous conditions.2. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), increase reaction time or temperature (e.g., reflux in THF). |
| Formation of Side Product (Symmetrical Urea) | Moisture in the reaction.Excess isocyanate reacting with amine formed from hydrolysis. | Rigorously dry all glassware, solvents, and use an inert atmosphere. Control the stoichiometry carefully. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume the limiting reagent. If necessary, use a different chromatography solvent system or consider recrystallization. |
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Synthesis. Retrieved from [Link][8]
-
BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link][9]
-
Scougall, K. (2005, August 5). Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Retrieved from [Link][10]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link][11]
-
Ghamdi, A., et al. (2021, February 18). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Retrieved from [Link][12]
-
BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link][13]
-
Li, W., et al. (2022, November 25). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health (NIH). Retrieved from [Link][14]
-
Unacademy. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link][15]
-
Google Patents. (n.d.). US4310692A - Process for the preparation of alkyl-ureas. Retrieved from [16]
-
NATCO. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link][7]
-
Journal of the Science of Food and Agriculture. (n.d.). Comparison of three methods for the determination of urea in compound feed and silage. Retrieved from [Link][17]
-
Nature. (n.d.). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Retrieved from [Link][18]
-
Tiwari, L., et al. (2018, June 13). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from [Link][19]
-
National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link][20]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link][1]
-
ACS Publications. (n.d.). Spectrophotometric Method for Determination of Urea. Retrieved from [Link][21]
-
Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates. Retrieved from [22]
-
Rosa, N. S., et al. (2020, April 27). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Thieme Connect. Retrieved from [Link][6]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. Retrieved from [Link][5]
-
MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link][23]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-. Retrieved from [Link][24]
-
ACS Publications. (n.d.). Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. Retrieved from [Link][25]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
- 14. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbylamine Reaction Mechanism [unacademy.com]
- 16. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]
- 17. Comparison of three methods for the determination of urea in compound feed and silage - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 20. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. ijarsct.co.in [ijarsct.co.in]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,4-Dibromo-6-fluorophenyl isocyanate as a Strategic Building Block for Pharmaceutical Intermediates
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of 2,4-Dibromo-6-fluorophenyl isocyanate. We will explore its unique reactivity profile, stemming from the synergistic effects of its substituents, and delineate its role in the synthesis of high-value pharmaceutical intermediates, with a particular focus on the construction of substituted ureas—a common motif in kinase inhibitors. Detailed, field-tested protocols, safety considerations, and mechanistic insights are provided to enable the effective and safe utilization of this versatile building block in drug discovery and development workflows.
Introduction: The Strategic Advantage of this compound
This compound is a highly functionalized aromatic isocyanate that offers a unique combination of reactive and modifiable sites, making it an invaluable tool for the synthesis of complex pharmaceutical intermediates. The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring, ortho and para to the isocyanate group, imparts a distinct electronic and steric profile that can be leveraged for selective chemical transformations.
The isocyanate group (-NCO) itself is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.[1] This reactivity is the cornerstone of its utility in constructing the core scaffolds of many therapeutic agents. The halogen substituents serve multiple purposes:
-
Modulation of Reactivity: The electron-withdrawing nature of the halogens can influence the electrophilicity of the isocyanate group.
-
Steric Hindrance: The ortho-fluorine and bromine atoms can provide steric shielding, potentially leading to regioselective reactions with certain nucleophiles.[2]
-
Synthetic Handles for Cross-Coupling: The bromine atoms at the 2- and 4-positions are excellent leaving groups for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of molecular diversity. This feature is particularly advantageous in the construction of libraries of analogues for structure-activity relationship (SAR) studies.
These combined features position this compound as a superior building block for generating complex molecules with potential therapeutic applications, especially in the realm of kinase inhibitors, where substituted ureas are a prevalent pharmacophore.[3][4]
Physicochemical & Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the successful and safe handling of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 302912-27-2 | [5] |
| Molecular Formula | C₇H₂Br₂FNO | [5] |
| Molecular Weight | 294.90 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 43-47 °C (lit.) | [5] |
| Boiling Point | 291.3 °C at 760 mmHg | [5] |
| Density | 2.01 g/cm³ | [5] |
Safety & Handling:
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, in contact with skin, or inhaled.[5] It can cause skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
-
In case of inadequate ventilation, a properly fitted respirator is required.[5][6]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from moisture, as isocyanates react with water to form unstable carbamic acids which can decompose to amines and carbon dioxide, potentially leading to pressure buildup in sealed containers.
Core Application: Synthesis of Substituted Ureas for Kinase Inhibitors
A primary application of this compound is the synthesis of unsymmetrical ureas, a key structural motif in numerous kinase inhibitors, including the multi-kinase inhibitor Sorafenib and its analogues.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3]
General Reaction Mechanism
The formation of a urea linkage involves the nucleophilic attack of an amine on the electrophilic carbon atom of the isocyanate group. This reaction is typically fast and high-yielding, proceeding readily at room temperature.
Caption: General workflow for the synthesis of substituted ureas.
Protocol: Synthesis of a Generic N-(2,4-Dibromo-6-fluorophenyl)-N'-(aryl)urea
This protocol provides a general method for the synthesis of a substituted urea intermediate, which can be further functionalized via cross-coupling reactions.
Materials:
-
This compound
-
Substituted aniline (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM, 0.1-0.5 M concentration).
-
Reaction Initiation: To the stirred solution of the aniline at room temperature, add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product may precipitate out of solution. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Work-up and Isolation:
-
If the product has precipitated, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.
-
Anhydrous Solvent: Essential to avoid the formation of undesired symmetrical ureas from the reaction of the isocyanate with water. Polar aprotic solvents like DMF can be beneficial for the solubility of reactants and products.[10]
-
Dropwise Addition: Controls the reaction rate and prevents potential exotherms, especially on a larger scale.
Advanced Applications: Post-Urea Formation Functionalization
The true synthetic power of this compound lies in the ability to further elaborate the urea product using the bromine atoms as synthetic handles. This allows for the late-stage introduction of diverse chemical functionalities, which is a highly efficient strategy in medicinal chemistry for exploring SAR.
Caption: Synthetic workflow from isocyanate to diverse intermediates.
Protocol: Suzuki Cross-Coupling of N-(2,4-Dibromo-6-fluorophenyl)-N'-(aryl)urea
This protocol describes a general procedure for a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at one of the bromine positions.
Materials:
-
N-(2,4-Dibromo-6-fluorophenyl)-N'-(aryl)urea
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the N-(2,4-Dibromo-6-fluorophenyl)-N'-(aryl)urea, the boronic acid/ester, the palladium catalyst, and the base.
-
Solvent Addition: Degas the chosen solvent system by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expert Insights:
-
The choice of catalyst, base, and solvent system is crucial for the success of the coupling reaction and may require optimization for different substrates.
-
The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions and stoichiometry of the coupling partner.
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its pre-installed synthetic handles for cross-coupling reactions, combined with the reliable formation of the urea linkage, provide a robust platform for the rapid generation of molecular diversity. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely incorporate this valuable reagent into their drug discovery programs, accelerating the development of novel therapeutics.
References
-
ChemRxiv. (2023). Facile One-Pot Synthesis of α-Boryl Ureas and Carbamates via in situ Generated α-Boryl Isocyanates to Uncover a Potent Main Pr. Retrieved from [Link]
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to handling isocyanates. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]
-
PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
OSHwiki. (2013). Isocyanates. Retrieved from [Link]
-
PubMed. (n.d.). Protein kinase inhibitors in the management of cancer: therapeutic opportunities from natural compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea as a monomer for isocyanate-free synthesis of segmented poly(dimethyl siloxane) polyureas. Retrieved from [Link]
- Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
-
PubMed Central. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
MDPI. (n.d.). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Retrieved from [Link]
-
ResearchGate. (2025). Lab safety alert: a real case of isocyanate exposure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
PubMed Central. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved from [Link]
-
A Guide to Occupational Exposure to Isocyanates. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.
-
PubChem. (n.d.). 1-(2,4-Dibromo-6-fluorophenyl)prop-2-en-1-ol. Retrieved from [Link]
-
PubMed. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]
-
PubMed Central. (n.d.). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Synthocure India. (n.d.). Bromine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,6-Dibromo-4-nitrobenzonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein kinase inhibitors in the management of cancer: therapeutic opportunities from natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
- 9. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Application of 2,4-Dibromo-6-fluorophenyl isocyanate in Agrochemical Synthesis
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space available to researchers, halogenated aromatic compounds serve as privileged scaffolds due to their unique ability to modulate the physicochemical and biological properties of active ingredients. 2,4-Dibromo-6-fluorophenyl isocyanate is a highly reactive and versatile building block that has garnered significant interest in the design and synthesis of new-generation pesticides. The presence of bromine and fluorine atoms on the phenyl ring, coupled with the reactive isocyanate group, provides a powerful tool for creating diverse libraries of compounds for high-throughput screening.
The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine atoms can contribute to increased biological activity.[1] This application note provides a comprehensive overview of the utility of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to guide researchers in this field.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 302912-27-2 | [2] |
| Molecular Formula | C7H2Br2FNO | [2] |
| Molecular Weight | 294.90 g/mol | [2] |
| Melting Point | 43-47 °C | [2] |
| Boiling Point | 291.3 °C at 760 mmHg | [2] |
| Density | 2.01 g/cm³ | [2] |
| Flash Point | >230 °F | [2] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the electrophilic nature of the isocyanate functional group (-N=C=O). This group readily reacts with a wide range of nucleophiles, most notably amines and alcohols, to form substituted ureas and carbamates, respectively.[3][4] These linkages are prevalent in a multitude of biologically active molecules, including many commercial pesticides.[5]
The reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbon atom of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the final urea or carbamate product.[4]
Caption: General mechanism of isocyanate reaction with a nucleophile.
Application in the Synthesis of Potential Agrochemicals
The 2,4-dibromo-6-fluorophenyl moiety can be incorporated into various classes of agrochemicals. While specific commercial products directly derived from this starting material are not extensively documented in public literature, its utility can be inferred from patent literature and the known structures of existing pesticides.
Synthesis of Phenylurea Herbicides
Phenylurea herbicides are a well-established class of compounds that act by inhibiting photosynthesis at photosystem II. The synthesis of novel phenylurea derivatives using this compound allows for the exploration of new structure-activity relationships.
Synthesis of Carbamate Insecticides and Fungicides
Carbamates are another important class of pesticides. Carbamate insecticides typically function by inhibiting the acetylcholinesterase enzyme in insects.[6] By reacting this compound with various alcohols or phenols, novel carbamates with potential insecticidal or fungicidal properties can be generated.
Experimental Protocols
Safety Precautions: Isocyanates are toxic and are known respiratory and skin sensitizers.[7][8][9] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] An appropriate respirator should be used if there is a risk of inhalation.[7]
Protocol 1: Synthesis of a Substituted Urea
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a substituted urea.
Materials and Equipment:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Addition funnel (optional)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. ecologyandsociety.org [ecologyandsociety.org]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. icheme.org [icheme.org]
- 9. safeworkhealth.com.au [safeworkhealth.com.au]
Application Note & Protocol: Strategic Synthesis of Substituted Phenylurea Drug Candidates Using 2,4-Dibromo-6-fluorophenyl Isocyanate
Abstract
This guide provides a detailed framework for the synthesis of drug candidates utilizing 2,4-Dibromo-6-fluorophenyl isocyanate as a key building block. The inherent reactivity of the isocyanate functional group allows for straightforward formation of N,N'-substituted ureas, a pharmacophore prevalent in many targeted therapeutics, particularly protein kinase inhibitors.[1][2] The strategic placement of two bromine atoms and a fluorine atom on the phenyl ring provides medicinal chemists with critical tools to modulate pharmacokinetic properties and offers versatile handles for late-stage functionalization. We present a comprehensive, step-by-step protocol for the core urea synthesis, discuss the rationale behind experimental choices, and explore subsequent diversification strategies to generate compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Synthon
In modern drug discovery, the efficiency of synthesizing and diversifying lead compounds is paramount. This compound is a highly valuable synthon for several key reasons:
-
The Phenylurea Moiety: The N,N'-disubstituted urea linkage is a cornerstone of many potent enzyme inhibitors. It acts as a rigid hydrogen bond donor-acceptor unit, effectively anchoring molecules within the ATP-binding sites of numerous protein kinases, such as Raf-1, p38, and cyclin-dependent kinases (CDKs).[1][2]
-
Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3][4] The fluorine atom at the 6-position can significantly alter the molecule's physicochemical properties by:
-
Increasing metabolic stability by blocking potential sites of oxidative metabolism.
-
Enhancing binding affinity through favorable electrostatic or hydrophobic interactions with the target protein.
-
Modulating the pKa of adjacent functional groups.
-
-
Dual Bromine Handles: The two bromine atoms at the 2- and 4-positions are not merely steric bulk. They are powerful synthetic handles for post-urea formation diversification. These positions are readily functionalized using modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues from a common intermediate. This approach is highly efficient for exploring the chemical space around a lead compound.
This document serves as a practical guide to harness the full synthetic potential of this versatile reagent.
Core Synthesis: Formation of N-(2,4-Dibromo-6-fluorophenyl)-N'-aryl/alkyl Ureas
The fundamental reaction is the nucleophilic addition of a primary or secondary amine to the highly electrophilic carbon of the isocyanate group. This reaction is typically high-yielding, rapid, and occurs under mild conditions, making it ideal for medicinal chemistry campaigns.
General Reaction Scheme
Caption: General scheme for urea synthesis.
Causality Behind Experimental Choices
-
Why an Aprotic Solvent? The isocyanate group is highly reactive towards nucleophiles. Protic solvents such as water, methanol, or ethanol would readily react with the isocyanate to form carbamic acids (which are unstable and decompose) or carbamates, respectively. Therefore, anhydrous aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are essential to ensure the desired reaction with the amine proceeds cleanly.
-
Why Room Temperature? The reaction between an amine and an isocyanate is typically fast and often exothermic. Running the reaction at ambient temperature (or even cooled initially to 0 °C) is usually sufficient for it to proceed to completion within a few hours. Unnecessary heating can lead to side reactions and the formation of impurities.
-
Stoichiometry Control: Using a near 1:1 stoichiometry of the amine and isocyanate is standard. A slight excess (1.05 to 1.1 equivalents) of the amine can sometimes be used to ensure all of the valuable isocyanate is consumed. The progress is easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent.
Detailed Experimental Protocol
This protocol describes a general procedure for reacting this compound with a representative amine, 4-amino-N-methylpiperidine.
Mandatory Safety Precautions
Hazard Warning: Isocyanates are potent respiratory and skin sensitizers and are lachrymators.[5][6][7] They are harmful if inhaled or swallowed and cause serious eye and skin irritation.[5][8][9]
-
ALWAYS handle this compound and all other isocyanates inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.
-
Keep the reagent container tightly closed and store in a cool, dry, well-ventilated area away from moisture and incompatible materials like water, alcohols, and strong bases.[8]
Materials & Equipment
| Reagents & Materials | Equipment |
| This compound | Round-bottom flask with stir bar |
| 4-amino-N-methylpiperidine | Syringes and needles |
| Anhydrous Dichloromethane (DCM) | Magnetic stir plate |
| Diethyl ether (for precipitation/washing) | TLC plates (silica gel) and chamber |
| TLC Eluent (e.g., 5% Methanol in DCM) | Filtration apparatus (Büchner funnel) |
| Deuterated solvent for NMR (e.g., DMSO-d₆) | Rotary evaporator & High-vacuum pump |
Step-by-Step Synthesis Workflow
Caption: Step-by-step synthesis workflow.
Detailed Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-amino-N-methylpiperidine (1.0 mmol, 1.0 equiv). Dissolve it in anhydrous DCM (10 mL).
-
Addition: Cool the stirred solution to 0 °C using an ice-water bath. In a separate vial, dissolve this compound (1.05 mmol, 1.05 equiv) in anhydrous DCM (5 mL). Add this isocyanate solution dropwise to the amine solution over 5-10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by TLC. A typical eluent is 5-10% MeOH in DCM. The reaction is complete when the starting amine spot (visualized with ninhydrin or KMnO₄ stain) is fully consumed, and a new, typically less polar product spot (visualized by UV light) is dominant.
-
Work-up & Isolation: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude residue, often an oil or solid, is then triturated with cold diethyl ether (approx. 20 mL). The desired urea product is typically insoluble in ether and will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Drying & Characterization: Dry the purified white solid under high vacuum to a constant weight. The expected yield is typically >85%. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Expected Data for a Hypothetical Product
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | 85-95% |
| ¹H NMR (DMSO-d₆) | Aromatic protons (~7.5-8.0 ppm), two distinct N-H signals (~6.5 and ~8.8 ppm), piperidine and methyl protons. |
| HRMS (ESI+) | Calculated m/z for C₁₃H₁₅Br₂FN₃O [M+H]⁺ matches the observed m/z. |
Post-Synthesis Diversification: Leveraging the Bromine Handles
The true power of this synthon lies in the ability to functionalize the dibrominated urea intermediate. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose, allowing for the introduction of a wide array of chemical moieties at the 2- and/or 4-positions.
Caption: Diversification using Suzuki coupling.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the mono-arylation of the dibromo-urea product. The regioselectivity (coupling at the 4-position is often favored over the more sterically hindered 2-position) may vary and requires experimental optimization.
Procedure:
-
Setup: In a Schlenk tube, combine the N-(2,4-Dibromo-6-fluorophenyl) urea intermediate (1.0 equiv), the desired arylboronic acid (1.1 equiv), a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), and a palladium catalyst like Pd(PPh₃)₄ (5 mol%).[10]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 ratio).[10]
-
Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired coupled product.
This strategy enables the systematic probing of SAR by varying the electronics and sterics of the appended aryl group, accelerating the journey from a hit compound to a clinical candidate.
Conclusion
This compound is a powerful and versatile building block for the synthesis of drug candidates, particularly those containing the phenylurea pharmacophore. The protocols and strategies outlined in this guide demonstrate a reliable and efficient pathway for its use, from the initial high-yielding urea formation to subsequent library generation via cross-coupling reactions. By understanding the rationale behind the synthetic steps and leveraging the unique combination of functional groups on this synthon, researchers can significantly accelerate their drug discovery programs.
References
- Process for the synthesis of substituted urea compounds.
- Phenylurea Herbicides.
- SAFETY DATA SHEET - 2,6-Dibromo-4-fluorophenyl isocyan
- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PubMed Central.
- Protein kinase inhibitors
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher.
- 2 4-dibromo-6-fluorophenyl isocyan
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- Protein kinase inhibitors
- Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
- Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central.
- Material Safety Data Sheet - 4-Fluorophenyl isocyan
- SAFETY DATA SHEET - 2-Fluorophenyl isocyan
- Current and emerging applications of fluorine in medicinal chemistry.
- Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. NIH.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- SAFETY DATA SHEET - 4-Fluorophenyl isocyan
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. mdpi.com [mdpi.com]
Application Note: One-Pot Synthesis of Substituted Quinazolinones and Benzoxazinones using 2,4-Dibromo-6-fluorophenyl Isocyanate
Abstract
This guide provides a detailed framework for the efficient, one-pot synthesis of medicinally relevant heterocyclic compounds, specifically substituted quinazolinones and benzoxazinones, utilizing 2,4-Dibromo-6-fluorophenyl isocyanate as a key building block. The inherent reactivity of the isocyanate functional group is leveraged for cascade reactions with bifunctional nucleophiles, namely anthranilic acids and salicylic acids. The protocols detailed herein are designed for reproducibility and scalability, offering researchers in drug discovery and medicinal chemistry a streamlined approach to generating highly functionalized molecular scaffolds. The strategic placement of bromo- and fluoro-substituents on the isocyanate provides valuable vectors for further chemical diversification.
Introduction: The Strategic Advantage of this compound
Quinazolinones and benzoxazinones represent privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The development of efficient, atom-economical synthetic routes to these heterocycles is a paramount objective in pharmaceutical research. One-pot syntheses, which minimize intermediate isolation and purification steps, are particularly valuable for accelerating drug discovery timelines and reducing chemical waste.[3][4]
This compound is a uniquely valuable reagent for this purpose. Its core utility stems from three key features:
-
Reactive Isocyanate Group: The highly electrophilic isocyanate (-N=C=O) group readily reacts with a variety of nucleophiles, including amines and alcohols, initiating the cyclization cascade.[5][6]
-
Ortho-Fluoro Substituent: The fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, and can participate in favorable interactions with biological targets.[7][8]
-
Dual Bromo-Substituents: The two bromine atoms serve as versatile synthetic handles for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of diverse compound libraries from a common heterocyclic core.[9]
This application note details two primary one-pot protocols that exploit these features for the synthesis of complex heterocyclic systems.
Reaction Mechanisms: A Tale of Two Nucleophiles
The foundation of these protocols is the reaction of the electrophilic isocyanate with an ortho-substituted bifunctional aromatic acid. The reaction pathway is dictated by the nature of the nucleophilic groups present on the reaction partner.
Quinazolinone Formation via Reaction with Anthranilic Acid
The synthesis of the quinazolinone core proceeds through a sequential addition-cyclization-dehydration cascade.
-
Initial Nucleophilic Attack: The amino group of anthranilic acid, being a stronger nucleophile than the carboxylate, attacks the central carbon of the isocyanate. This forms an N,N'-disubstituted urea intermediate.
-
Intramolecular Cyclization: Under thermal or catalytic conditions, the carboxylic acid moiety attacks the newly formed urea carbonyl.
-
Dehydration: The resulting tetrahedral intermediate readily loses a molecule of water to form the stable, aromatic quinazolinone ring system.
Caption: Mechanism for quinazolinone synthesis.
Benzoxazinone Formation via Reaction with Salicylic Acid
The formation of the benzoxazinone ring follows a similar, yet distinct, mechanistic path involving the hydroxyl and carboxyl groups of salicylic acid.
-
Carbamate Formation: The reaction is typically initiated by the attack of the phenolic hydroxyl group on the isocyanate, forming a carbamate ester intermediate.[10] This step can often be facilitated by a tertiary amine base.[11]
-
Intramolecular Cyclization (Lactonization): The adjacent carboxylic acid then performs an intramolecular nucleophilic attack on the carbamate carbonyl, displacing the aniline moiety's nitrogen to form the six-membered benzoxazinone ring. This is effectively a cyclodehydration reaction.
Caption: Mechanism for benzoxazinone synthesis.
Experimental Protocols & Workflow
Safety First: Isocyanates are potent respiratory and skin sensitizers and are harmful if inhaled or swallowed.[12][13][14][15] All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.[16] Work under an inert atmosphere (N₂ or Ar) is recommended to prevent reaction with atmospheric moisture.[6]
General Experimental Workflow
The one-pot procedure for both heterocyclic systems follows a convergent and efficient workflow, minimizing handling and purification steps.
Caption: General one-pot experimental workflow.
Protocol 1: One-Pot Synthesis of 6,8-Dibromo-5-fluoro-3-phenylquinazolin-4(3H)-one
This protocol describes the reaction with anthranilic acid as the bifunctional partner.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) |
| This compound | 302912-27-2 | 294.90 | 1.0 eq | 5.0 |
| Anthranilic Acid | 118-92-3 | 137.14 | 1.05 eq | 5.25 |
| Polyphosphoric Acid (PPA) or Eaton's Reagent | 8017-16-1 | - | Catalyst/Solvent | ~10 mL |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent | 20 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | Workup | ~50 mL |
| Brine | - | - | Workup | ~30 mL |
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of nitrogen.
-
Reagent Addition: To the flask, add anthranilic acid (5.25 mmol) followed by polyphosphoric acid (~10 mL). Rationale: PPA serves as both a solvent and a powerful dehydrating agent, driving the final cyclization step to completion.[1]
-
Isocyanate Addition: Dissolve this compound (5.0 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirring reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.[17]
-
Workup: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture over crushed ice (~50 g) in a beaker and stir vigorously. Basify the aqueous slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) or recrystallization from ethanol to yield the pure quinazolinone.
Protocol 2: One-Pot Synthesis of 6,8-Dibromo-5-fluoro-3-phenyl-2H-benzo[e][1][3]oxazin-4(3H)-one
This protocol uses salicylic acid to construct the benzoxazinone core.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Stoichiometry | Amount (mmol) |
| This compound | 302912-27-2 | 294.90 | 1.0 eq | 5.0 |
| Salicylic Acid | 69-72-7 | 138.12 | 1.0 eq | 5.0 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 eq | 5.5 |
| Acetic Anhydride | 108-24-7 | 102.09 | Dehydrating Agent | ~10 mL |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Solvent | 30 mL |
| 1 M Hydrochloric Acid (aq.) | - | - | Workup | ~30 mL |
Step-by-Step Methodology
-
Setup: Assemble and dry a 100 mL round-bottom flask with a stir bar, condenser, and nitrogen inlet as described in Protocol 1.
-
Reagent Addition: To the flask, add salicylic acid (5.0 mmol), anhydrous toluene (30 mL), and triethylamine (5.5 mmol). Stir until the solids dissolve. Rationale: TEA acts as a base to facilitate the initial nucleophilic attack and neutralize any acidic byproducts.[11][18]
-
Isocyanate Addition: Add this compound (5.0 mmol) to the reaction mixture.
-
Reaction & Cyclization: Add acetic anhydride (~10 mL) to the mixture. Rationale: Acetic anhydride serves as an efficient dehydrating agent to promote the final ring-closing (lactonization) step. Heat the reaction to reflux (~110 °C) for 3-5 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (1 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL). Dry over anhydrous magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Results & Characterization
The successful synthesis of the target heterocycles should be confirmed using standard analytical techniques.
| Parameter | Expected Outcome |
| Yield | 65-85% (typical for one-pot procedures, but substrate dependent) |
| ¹H NMR | Appearance of aromatic signals corresponding to both starting fragments. Absence of broad -NH₂ and -COOH or -OH signals from starting materials. |
| ¹⁹F NMR | A singlet or doublet in the aromatic region confirming the incorporation of the fluorine atom. |
| ¹³C NMR | Appearance of characteristic carbonyl signals for the quinazolinone (~160-165 ppm) or benzoxazinone (~162-168 ppm) ring. |
| FT-IR Spectroscopy | Strong carbonyl (C=O) stretch around 1680-1720 cm⁻¹ for the quinazolinone or 1750-1780 cm⁻¹ for the benzoxazinone. Absence of the strong, broad isocyanate (-N=C=O) peak at ~2270 cm⁻¹.[19] |
| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of the product. The isotopic pattern should confirm the presence of two bromine atoms. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Wet reagents or solvents. 2. Insufficient heating/reaction time. 3. Ineffective dehydrating agent. | 1. Use freshly dried, anhydrous solvents. Isocyanates are highly moisture-sensitive.[14] 2. Increase reaction time and/or temperature. 3. For Protocol 1, ensure PPA is active. For Protocol 2, use fresh acetic anhydride. |
| Formation of Side Products | 1. Isocyanate dimerization/trimerization. 2. Decarboxylation of starting acid at high temperatures. | 1. Add the isocyanate solution slowly at a lower initial temperature before heating. 2. Perform the reaction at the lowest effective temperature. |
| Incomplete Reaction | Starting material still visible on TLC. | Extend the reaction time or add a slight excess (~10%) of the more volatile/reactive component if applicable. Ensure efficient stirring. |
References
-
Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [Link]
-
St-Jean, F., & Angela, M. (2018). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic Letters, 20(21), 6816-6820. [Link]
-
Wang, H., et al. (2015). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. RSC Advances, 5, 53452-53458. [Link]
-
ResearchGate. (n.d.). Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. [Link]
- Aries, R. S. (1960). U.S. Patent No. 2,931,831. U.S.
-
Sravanthi, V., & Manju, S. L. (2019). Synthesis and Screening of some benzoxazinone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(11), 123-127. [Link]
-
Zhang, H., Shen, J., Cheng, G., Feng, Y., & Cui, X. (2018). One-Pot Synthesis of Benzo[b][1][10]oxazins via Intramolecular Trapping Iminoenol. Organic Letters, 20(3), 664-667. [Link]
-
Bacaloglu, R., Cotarca, L., Marcu, N., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 554-560. [Link]
-
Wikipedia. (n.d.). Isocyanate. [Link]
-
Sheehan, J. C., & Daves, G. D. (1964). Benzoxazone Formation in the Reaction of Anthranilic Acid with Isocyanates. The Journal of Organic Chemistry, 29(12), 3599-3603. [Link]
-
Wang, H., et al. (2015). ChemInform Abstract: Eco-Efficient One-Pot Synthesis of Quinazoline-2,4(1H,3H)-diones at Room Temperature in Water. ChemInform, 46(48). [Link]
-
Menon, V., & Joo, Y. (2018). Halogenase engineering and its utility in medicinal chemistry. Medicinal Research Reviews, 38(4), 1145-1180. [Link]
-
Stuart, D. R., et al. (2011). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 133(22), 8504-8507. [Link]
-
Wang, C., et al. (2020). Efficient and stereoselective one-pot synthesis of benzo[b]oxazolo[3,4-d][1][10]oxazin-1-ones. Organic & Biomolecular Chemistry, 18(3), 484-488. [Link]
-
Siddiqui, S. A., et al. (2007). Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media. Tetrahedron Letters, 48(43), 7641-7644. [Link]
-
Piaz, F. D., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 323. [Link]
-
OUCI. (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
-
Generis Publishing. (2023). Synthesis of Some Quinazolin-4-one Series Heterocyclic Compounds and Their Biological Activities. [Link]
-
PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluorophenyl isocyanate, 99%. [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. [Link]
-
IJARSCT. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. [Link]
Sources
- 1. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 2. jddtonline.info [jddtonline.info]
- 3. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol [organic-chemistry.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. pcimag.com [pcimag.com]
- 7. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. namiki-s.co.jp [namiki-s.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. echemi.com [echemi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
- 16. fishersci.com [fishersci.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. US2931831A - Process and product of reacting boric acid with isocyanates - Google Patents [patents.google.com]
- 19. mt.com [mt.com]
Troubleshooting & Optimization
Side reactions of 2,4-Dibromo-6-fluorophenyl isocyanate with solvents
Welcome to the technical support guide for 2,4-Dibromo-6-fluorophenyl isocyanate. This document is designed for researchers, scientists, and professionals in drug development. As a highly reactive electrophile, the success of your experiments involving this isocyanate is critically dependent on understanding its interaction with the reaction medium. The choice of solvent is not merely a matter of solubility but a crucial parameter that can dictate the outcome, yield, and purity of your product.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of working with this compound and avoid common pitfalls related to solvent-induced side reactions.
A Critical Overview: The Reactivity of the Isocyanate Group
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles.[1][2] The reactivity of this compound is further enhanced by the presence of three electron-withdrawing halogen substituents on the aromatic ring, which inductively pull electron density away from the isocyanate carbon, increasing its electrophilicity.[2][3]
Understanding this inherent reactivity is the foundation for troubleshooting. Any species with an available lone pair of electrons or an active hydrogen, including the solvent itself, can potentially react with the isocyanate. These unintended reactions lead to byproduct formation, consumption of starting material, and complex purification challenges.
Frequently Asked Questions (FAQs)
Q1: My isocyanate solution turned cloudy and a precipitate formed after sitting for a short time. What happened?
A1: This is a classic sign of reaction with adventitious water. Even trace amounts of moisture in your solvent or from the atmosphere can react with the highly sensitive this compound. The reaction initially forms an unstable carbamic acid, which rapidly decomposes into 2,4-Dibromo-6-fluoroaniline and carbon dioxide gas.[4][5] This newly formed aniline is a potent nucleophile and will quickly react with another molecule of the isocyanate to form a symmetric N,N'-bis(2,4-dibromo-6-fluorophenyl)urea.[6] Ureas derived from aromatic isocyanates are often poorly soluble in common organic solvents and precipitate out of the solution.
Q2: I am seeing a significant amount of a byproduct with a mass corresponding to my isocyanate plus my alcohol solvent. Why?
A2: This indicates that your alcohol is not just a solvent but is also acting as a reagent. Isocyanates readily react with alcohols to form urethanes (also known as carbamates).[1][4][7] If you are using an alcohol (e.g., methanol, ethanol, isopropanol) as a solvent, you are creating a competitive reaction pathway that consumes your starting material to form a urethane byproduct. For reactions where an alcohol is the intended nucleophile, it should be treated as a reagent with controlled stoichiometry, not used in vast excess as a solvent.
Q3: Can I use polar aprotic solvents like DMF or DMSO?
A3: While excellent for dissolving many organic compounds, polar aprotic solvents like DMF and DMSO are not recommended for reactions with this compound, especially at elevated temperatures. DMF can react with aryl isocyanates at temperatures above 60°C to form N,N-dimethyl-N'-phenylformamidine byproducts.[8] Furthermore, these solvents are notoriously hygroscopic and can introduce water into your reaction, leading to the urea formation described in A1.[6]
Q4: What are the safest and most inert solvents to use?
A4: Dry, aprotic, non-polar solvents are the best choice. Toluene, hexanes, heptane, and chlorinated solvents like dichloromethane (DCM) and chloroform, when rigorously dried, are generally inert to the isocyanate group. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) can also be used, but they must be peroxide-free and anhydrous. For many applications, toluene is an excellent first choice due to its relatively high boiling point and good solvating properties for aromatic compounds.
Troubleshooting Guide: Diagnosing and Solving Side Reactions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction yield is consistently low, and I'm recovering unreacted starting material.
-
Question: I'm reacting this compound with a primary amine in what I thought was dry acetonitrile. My yield of the desired urea is less than 50%. What's the likely cause?
-
Analysis: The most probable culprit is competitive side reactions consuming your isocyanate. While acetonitrile is aprotic, it is difficult to dry completely and keep anhydrous. Trace water is likely reacting with your isocyanate to form the symmetric urea byproduct (see FAQ A1). This consumes two equivalents of the isocyanate for every molecule of water. Another possibility is the presence of impurities in your amine starting material.
-
Solution Workflow:
-
Verify Solvent Purity: Use a freshly opened bottle of anhydrous acetonitrile or dry it yourself over molecular sieves or calcium hydride. Consider switching to a less hygroscopic solvent like anhydrous toluene.
-
Characterize Byproducts: Isolate the precipitate or major byproduct from your reaction mixture. Analyze it by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The symmetric urea will have a distinct NMR spectrum and a mass corresponding to 2 * (mass of isocyanate) - CO.
-
Run a Control Reaction: Dissolve a small amount of this compound in your solvent of choice and stir at the reaction temperature for the intended duration of your experiment. Monitor the reaction by TLC or in-situ FTIR.[9] The appearance of new spots (especially a baseline spot for the urea) or the disappearance of the isocyanate peak confirms a solvent-related issue.
-
Implement Strict Anhydrous Technique: Dry all glassware in an oven and cool under a stream of inert gas (Nitrogen or Argon). Use syringe techniques for all liquid transfers. Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: My NMR spectrum is complex, showing multiple unexpected aromatic signals.
-
Question: I performed a reaction with a phenol nucleophile in cyclohexanone at 80°C. My crude ¹H NMR is very messy, and I can't account for all the peaks. What could have happened?
-
Analysis: Besides the expected urethane product, several side reactions are possible. At 80°C, the isocyanate can undergo self-reaction, particularly cyclotrimerization to form a highly stable isocyanurate ring. This trimer will have its own set of aromatic signals. Additionally, the polarity of cyclohexanone can accelerate side reactions.[10][11] Although less common with phenols, if any water is present, the corresponding symmetric urea could also form.
-
Solution Workflow:
-
Lower the Reaction Temperature: Many isocyanate reactions proceed smoothly at room temperature or even 0°C, especially with a catalyst. Higher temperatures often only serve to accelerate side reactions.
-
Change Solvent: Switch to a non-polar, aprotic solvent like anhydrous toluene or xylene. The polarity of the solvent can significantly impact the reaction rate and selectivity.[11]
-
Use a Catalyst: For sluggish reactions with less nucleophilic partners like phenols, consider using a catalyst such as dibutyltin dilaurate (DBTDL) or diazabicycloundecene (DBU) at low concentrations (0.1-1 mol%). This will accelerate the desired reaction, allowing you to use milder conditions and shorter reaction times, thereby minimizing byproduct formation.
-
Visualize the Pathways: Refer to the reaction diagrams below to understand the competing pathways that can lead to multiple products.
-
Visualization of Reaction Pathways
Here are the key reaction pathways to consider when working with this compound.
Caption: Desired reaction of the isocyanate with a nucleophile.
Caption: Multi-step side reaction pathway with water.
Caption: Side reaction with an alcohol-based solvent.
Experimental Protocols
Protocol 1: Small-Scale Solvent Compatibility Test
Objective: To empirically determine if a chosen solvent is inert towards this compound under the proposed reaction conditions.
Methodology:
-
Preparation: In a flame-dried vial under an inert atmosphere (N₂ or Ar), dissolve 20-30 mg of this compound in 1.0 mL of the anhydrous solvent to be tested.
-
Internal Standard (Optional but Recommended): Add a small amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) whose signals do not overlap with the isocyanate in the ¹H NMR spectrum.
-
Initial Analysis (t=0): Immediately take an aliquot, quench with a drop of anhydrous deuterated methanol (CD₃OD) to convert the isocyanate to a stable urethane, and acquire a ¹H NMR spectrum. Alternatively, spot the solution on a TLC plate.
-
Incubation: Stir the solution at the intended reaction temperature for the planned duration of the experiment (e.g., 4 hours at 60°C).
-
Final Analysis (t=final): After the incubation period, take a second aliquot, quench similarly, and acquire another ¹H NMR spectrum. Compare the integration of the isocyanate-derived peaks relative to the internal standard. Also, run a TLC of the final solution against the initial sample.
-
Interpretation:
-
Compatible: No change in the relative amount of isocyanate is observed, and no new spots appear on the TLC.
-
Incompatible: A decrease in the isocyanate concentration is observed, and/or new spots (typically a baseline urea spot) appear on the TLC. The solvent should be rejected.
-
Protocol 2: In-Situ Monitoring of Side Reactions by FTIR
Objective: To detect the formation of byproducts in real-time, providing immediate feedback on reaction integrity.
Methodology:
-
Setup: Use an in-situ FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[9]
-
Background Spectrum: Before adding the isocyanate, collect a background spectrum of the solvent and any other reagents (except the isocyanate) at the reaction temperature.
-
Reaction Monitoring: Insert the ATR probe directly into the reaction vessel. Add the this compound to start the reaction.
-
Data Acquisition: Collect spectra at regular intervals (e.g., every 1-2 minutes).
-
Spectral Analysis:
-
Isocyanate Peak: Monitor the strong, sharp absorbance band for the -N=C=O stretch, typically appearing around 2250-2280 cm⁻¹ . The disappearance of this peak should correlate directly with the formation of the desired product.
-
Urea Byproduct: The formation of a urea byproduct will be indicated by the appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ .
-
Urethane Product/Byproduct: The desired urethane product will also have a carbonyl stretch, typically around 1680-1740 cm⁻¹ .
-
Isocyanurate Trimer: The isocyanurate ring has a characteristic carbonyl absorption near 1700 cm⁻¹ .
-
-
Interpretation: By tracking the disappearance of the isocyanate peak and the appearance and growth of other peaks, you can determine the reaction's progress and identify the onset of any significant side reactions in real-time.
Solvent Compatibility Summary Table
| Solvent Class | Example Solvents | Recommendation | Rationale & Causality |
| Aprotic, Non-Polar | Toluene, Hexane, Heptane, Dichloromethane (DCM), Chloroform | Highly Recommended | These solvents are generally inert. They lack active hydrogens and are not strong nucleophiles. Crucially, they must be anhydrous. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 1,4-Dioxane | Recommended with Caution | Generally inert but are prone to peroxide formation, which can initiate unwanted radical reactions. They are also hygroscopic. Must be anhydrous and peroxide-free. |
| Aprotic, Polar | Acetonitrile (MeCN), Acetone | Use with Extreme Caution | Highly hygroscopic and difficult to keep dry, leading to a high risk of urea formation. Acetone can potentially undergo enolization and side reactions.[12] |
| Aprotic, Amide | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Not Recommended | Can react directly with isocyanates at elevated temperatures.[8] Extremely hygroscopic, making water contamination almost certain. |
| Aprotic, Sulfoxide | Dimethyl sulfoxide (DMSO) | Not Recommended | Highly hygroscopic. Can promote side reactions due to its high polarity and can be difficult to remove during workup.[11][13] |
| Protic | Water, Alcohols (Methanol, Ethanol), Primary/Secondary Amines | AVOID (unless used as a stoichiometric reagent) | These solvents will react vigorously and exothermically with the isocyanate to form ureas, urethanes, and other byproducts, consuming the starting material.[4][6][12][14] |
Final Recommendation as a Senior Application Scientist
The single most critical factor for success in reactions involving this compound is the rigorous exclusion of water. The formation of the highly insoluble symmetric urea is the most common failure mode. Therefore, always prioritize the use of freshly dried, non-polar, aprotic solvents under a dry, inert atmosphere. Before committing to a large-scale reaction, always perform a small-scale solvent compatibility test as outlined in Protocol 1. By taking these precautions, you can ensure that the reactivity of this versatile reagent is channeled exclusively towards your desired transformation.
References
- Liu, et al. (2008). Isocyanate-based multicomponent reactions. RSC Advances.
- Wikipedia. (n.d.).
- Indorama Ventures. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.
- ResearchGate. (2025).
- Fisher Scientific. (2025).
- Dongsen Chemicals. (2023).
- NOAA. (n.d.).
- ResearchGate. (1992). Isocyanate reactions in and with N,N-dimethylformamide.
- ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?.
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (n.d.). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Mettler Toledo. (n.d.).
- Wikibooks. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Sango, C., et al. (2022).
- ResearchGate. (2011).
- YouTube. (2025).
Sources
- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Moisture sensitivity of 2,4-Dibromo-6-fluorophenyl isocyanate and its impact on reactions
Welcome to the technical support center for 2,4-Dibromo-6-fluorophenyl isocyanate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this highly reactive building block. My goal is to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, drawing from established principles of isocyanate chemistry and extensive laboratory experience. The following information is structured to anticipate and address the common challenges associated with the moisture sensitivity of this compound.
Section 1: Understanding the Inherent Reactivity of this compound
The utility of this compound as a synthetic intermediate is derived from the high electrophilicity of the isocyanate carbon atom. However, this reactivity also makes it exquisitely sensitive to nucleophiles, with water being a primary concern in most laboratory settings. The presence of two bromine atoms and a fluorine atom on the phenyl ring, all of which are electron-withdrawing, further enhances the electrophilic character of the isocyanate group, making this particular isocyanate exceptionally reactive towards water.
FAQ 1: What is the primary reaction of this compound with water?
The reaction of this compound with water proceeds through a well-established mechanism for isocyanates.[1] This is not a simple hydration, but a multi-step process that consumes two equivalents of the isocyanate for every mole of water, leading to the formation of a symmetrically substituted urea and carbon dioxide gas.
The initial step is the nucleophilic attack of water on the electrophilic carbon of the isocyanate group, which forms an unstable carbamic acid intermediate.[2] This carbamic acid readily decarboxylates to yield 2,4-dibromo-6-fluoroaniline and carbon dioxide gas (CO₂).[2] The newly formed aromatic amine is itself a potent nucleophile and will rapidly react with a second molecule of this compound to produce the stable, and often insoluble, 1,3-bis(2,4-dibromo-6-fluorophenyl)urea.
Section 2: Troubleshooting Common Experimental Issues
The high moisture sensitivity of this compound can lead to several common problems in the laboratory. This section provides a troubleshooting guide to help you identify, rectify, and prevent these issues.
FAQ 2: My reaction mixture has turned cloudy and a white precipitate has formed. What is happening?
The formation of a white or off-white precipitate is a classic indicator of the reaction between your isocyanate and adventitious moisture. This solid is most likely the symmetrically substituted urea byproduct, 1,3-bis(2,4-dibromo-6-fluorophenyl)urea. This urea is typically much less soluble in common organic solvents than the starting isocyanate, causing it to precipitate out of the reaction mixture.
Troubleshooting Steps:
-
Confirm the Identity of the Precipitate: If possible, isolate the solid by filtration and characterize it using techniques such as melting point, FT-IR, or NMR spectroscopy. The urea will have a characteristic N-H and C=O stretching frequencies in the IR spectrum.
-
Review Your Experimental Setup: Meticulously re-examine your procedure for potential sources of moisture ingress.
FAQ 3: I am observing gas evolution (bubbling) in my reaction, even before adding my intended nucleophile. What is the cause?
Unintended gas evolution is a strong indication of the reaction of the isocyanate with water. The gas being produced is carbon dioxide, a byproduct of the decomposition of the carbamic acid intermediate.[2] This not only consumes your starting material but can also create pressure buildup in a closed system.
Troubleshooting Steps:
-
Immediate Action: If in a sealed vessel, safely vent the system to release the pressure.
-
Root Cause Analysis: This issue is almost certainly due to water contamination. A thorough review of your solvent and reagent drying procedures is necessary.
FAQ 4: My reaction is giving a low yield of the desired product. Could moisture be the culprit?
Absolutely. The reaction of this compound with water is a competitive side reaction that directly consumes your starting material. For every molecule of water present, two molecules of the isocyanate are consumed to form the urea byproduct. This can significantly reduce the amount of isocyanate available to react with your intended nucleophile, thereby lowering the yield of your desired product.
Section 3: Preventative Measures and Best Practices
Proactive measures are crucial for success when working with this compound. The following protocols and recommendations will help you minimize moisture contamination and ensure the integrity of your experiments.
Best Practice 1: Rigorous Drying of Solvents and Reagents
The single most important factor for successful reactions with this isocyanate is the use of scrupulously dried solvents and reagents.
| Solvent | Recommended Drying Method | Typical Residual Water Content |
| Dichloromethane (DCM) | Distillation from CaH₂ or P₂O₅; passing through a column of activated alumina | <10 ppm |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl; passing through a column of activated alumina | <10 ppm |
| Toluene | Distillation from sodium; passing through a column of activated alumina | <10 ppm |
| Acetonitrile | Distillation from CaH₂ or P₂O₅; storage over 3Å molecular sieves | <10 ppm |
Protocol for Solvent Drying with Molecular Sieves:
-
Activate 3Å molecular sieves by heating them in a flask under vacuum with a heat gun, or in a muffle furnace at 300-350°C for at least 3 hours.[3]
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator over a drying agent).
-
Add the activated sieves to your solvent (typically 5-10% w/v).
-
Allow the solvent to stand over the sieves for at least 24 hours before use.[4]
Best Practice 2: Utilization of an Inert Atmosphere
Performing reactions under an inert atmosphere of nitrogen or argon is essential to prevent atmospheric moisture from entering your reaction vessel.
Experimental Workflow for Inert Atmosphere Reactions:
Best Practice 3: Proper Storage and Handling of this compound
This reagent should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place.[5] When dispensing the reagent, do so in a glove box or under a positive pressure of inert gas to minimize exposure to air.
Best Practice 4: The Use of Moisture Scavengers
For particularly sensitive reactions, the addition of a moisture scavenger to the reaction mixture can be beneficial.[6][7] These are additives that react with trace amounts of water without interfering with the desired reaction.
| Moisture Scavenger | Mechanism | Considerations |
| Molecular Sieves (3Å) | Physical adsorption of water | Must be activated; can be difficult to remove from viscous reaction mixtures. |
| Triethyl Orthoformate | Reacts with water to form ethanol and ethyl formate | Can be used in situ; byproducts may need to be removed. |
Section 4: Mechanistic Insights and Visualizations
A clear understanding of the reaction pathways is critical for predicting and interpreting experimental outcomes.
Reaction of this compound with Water:
References
-
Decomposition of Urea in the SCR Process: Combination of DFT Calculations and Experimental Results on the Catalytic Hydrolysis of Isocyanic Acid on TiO2 and Al2O3. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022-11-25). National Institutes of Health. Retrieved from [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Retrieved from [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. Retrieved from [Link]
- Moisture scavenger composition. (2014-01-02). Google Patents.
-
Organosilicon Compounds as Water Scavengers in Reactions of Carbonyl Compounds. AFINITICA. Retrieved from [Link]
-
4-BROMO-2-FLUOROPHENYL ISOCYANATE. (2011-01-24). Georganics. Retrieved from [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water. RSC Publishing. Retrieved from [Link]
-
Urea derivative synthesis by amidation. Organic Chemistry Portal. Retrieved from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Retrieved from [Link]
- Analysis of Urea. [Source not available].
- Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Source not available].
-
Effect of catalysts on the reaction of an aliphatic isocyanate and water. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Moisture Scavengers | Polyurethane and Polyureas. Tri-iso. Retrieved from [Link]
-
Kinetic modeling of urea decomposition based on systematic thermogravimetric ana. UreaKnowHow. Retrieved from [Link]
-
Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Publishing. Retrieved from [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Retrieved from [Link]
-
Drying solvents. Sciencemadness Wiki. Retrieved from [Link]
-
A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. (2022-03-13). MDPI. Retrieved from [Link]
-
GUIDELINES FOR. ISOPA. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
-
A water-stable protected isocyanate glass array substrate. National Institutes of Health. Retrieved from [Link]
-
Decoding isocyanates: A deep dive into isocyanates. (2023-10-21). Dongsen Chemicals. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014-02-22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Retrieved from [Link]
-
Urea as a monomer for isocyanate-free synthesis of segmented poly(dimethyl siloxane) polyureas. ResearchGate. Retrieved from [Link]
-
MOISTURE SCAVENGERS. (2023-01-01). ResearchGate. Retrieved from [Link]
-
Video: Preparing Anhydrous Reagents and Equipment. (2015-03-04). JoVE. Retrieved from [Link]
Sources
- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Urea derivative synthesis by amidation [organic-chemistry.org]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. echemi.com [echemi.com]
- 6. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 7. specialchem.com [specialchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4-Dibromo-6-fluorophenyl Isocyanate Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of 2,4-Dibromo-6-fluorophenyl isocyanate and its derivatives. This unique substrate presents distinct challenges due to the presence of two chemically different bromine atoms and a highly reactive isocyanate functional group. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to navigate these complexities effectively.
Foundational Principles: Understanding the Substrate
The key to successfully performing cross-coupling reactions on this compound lies in understanding the electronic and steric environment of the reactive sites.
-
Electronic Effects: The molecule has two strong electron-withdrawing groups: the fluorine atom and the isocyanate group (-NCO). Their positions dictate the reactivity of the two carbon-bromine bonds.
-
C4-Br Bond: This bond is ortho to the fluorine and meta to the isocyanate. The powerful inductive effect of the adjacent fluorine atom makes the C4 position significantly more electron-deficient. This generally renders the C4-Br bond more susceptible to oxidative addition by a Pd(0) catalyst, making it the more reactive site.[1][2]
-
C2-Br Bond: This bond is ortho to the isocyanate and meta to the fluorine. While still activated, it is generally less reactive than the C4-Br bond.
-
-
Isocyanate Group Compatibility: The isocyanate group is highly electrophilic and susceptible to nucleophilic attack, particularly from strong bases (e.g., hydroxides) or water at elevated temperatures. This necessitates careful selection of reaction conditions to preserve its integrity.[3]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and immediate checks?
Answer: This is a common issue often rooted in the setup or reagents. Before re-evaluating the catalyst system, verify the following fundamental factors:
-
Inert Atmosphere Integrity: Palladium(0) catalysts are sensitive to oxygen. Homocoupling of boronic acid partners is a classic symptom of oxygen contamination.[3]
-
Solvent Quality: Solvents must be anhydrous and deoxygenated. Residual water can hydrolyze the isocyanate and certain reagents, while dissolved oxygen can deactivate the catalyst.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent thoroughly before use by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method.
-
-
Catalyst Activity: The active Pd(0) species is generated in situ from a Pd(II) precatalyst (like Pd(OAc)₂).[4] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Temperature: While higher temperatures increase reaction rates, they can also lead to catalyst decomposition or unwanted side reactions.
-
Solution: If you suspect catalyst deactivation, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
-
Question 2: I'm observing significant decomposition of my starting material, confirmed by the disappearance of the isocyanate peak (~2250 cm⁻¹) in my IR spectrum. What is happening?
Answer: This strongly indicates that the isocyanate group is not surviving the reaction conditions. The primary culprits are the base and temperature.
-
Base Incompatibility: Strong, nucleophilic bases like NaOH, KOH, or alkoxides can directly attack the isocyanate carbonyl, leading to ureas or other derivatives.
-
Solution: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for base-sensitive substrates.[6]
-
-
Hydrolysis: The presence of water, especially when heated with a base, can hydrolyze the isocyanate to an amine, which can then participate in side reactions.
-
Solution: In addition to using anhydrous solvents, ensure your base is anhydrous. If using a base like K₃PO₄ which can be hygroscopic, dry it in an oven before use.
-
Question 3: My main product is a mixture of C4- and C2-coupled isomers. How can I improve the regioselectivity for the C4 position?
Answer: Achieving high regioselectivity is dependent on exploiting the inherent electronic differences between the two C-Br bonds. The goal is to select conditions that favor oxidative addition at the more reactive C4 position while leaving the C2 position untouched.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.
-
Explanation: Less bulky and more electron-neutral ligands (like PPh₃) are generally less reactive and can provide higher selectivity for the more electronically activated C4-Br bond. Highly reactive, bulky, electron-rich ligands (common in modern catalyst systems) may be reactive enough to activate both positions, leading to mixtures.
-
Solution: Start with a classic catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃. These systems often provide good selectivity for the more reactive halide in polyhalogenated systems.[7]
-
-
Reaction Temperature: Lower temperatures favor kinetic control.
-
Explanation: Oxidative addition at C4 has a lower activation energy than at C2. By keeping the temperature just high enough to overcome the barrier for C4, you can minimize the reaction at C2.
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at room temperature or 40 °C and slowly increase if needed).
-
Question 4: I am seeing a significant amount of hydrodehalogenation (de-bromination) product. What causes this side reaction?
Answer: Hydrodehalogenation, where a bromine atom is replaced by hydrogen, is a common side reaction in cross-coupling.[8]
-
Mechanism: After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source. Reductive elimination then yields the de-brominated arene.[8]
-
Hydride Sources: Common sources include amine bases, alcoholic solvents, or even trace water.[8]
-
-
Solutions:
-
Change the Base: Avoid amine bases like triethylamine if possible. Use inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Choice: Use aprotic solvents like dioxane, toluene, or THF, which are less likely to act as hydride donors compared to alcohols.
-
Boronic Acid Quality: Poor quality boronic acids can contain impurities that facilitate this pathway. Ensure you are using a high-purity reagent.
-
Catalyst System Selection Guide
Choosing the right combination of palladium source, ligand, and base is paramount for success. The table below provides recommended starting points for various common cross-coupling reactions with this compound, targeting selective mono-coupling at the more reactive C4 position.
| Reaction Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Typical Solvent | Key Considerations & Rationale |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, SPhos, or XPhos | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane, Toluene, or THF/H₂O | PPh₃ offers good selectivity. For more challenging couplings, bulky biaryl phosphine ligands like SPhos may be needed, but may require temperature optimization to maintain selectivity.[5] K₃PO₄ is a robust, non-nucleophilic base compatible with the isocyanate.[6] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ or Xantphos | Et₃N or i-Pr₂NH (use with caution), K₂CO₃ | THF or DMF | A copper co-catalyst (CuI) is typically required.[9] Amine bases are standard but can react with the isocyanate; screen inorganic bases if decomposition is observed. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, RuPhos, or BINAP | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Requires bulky, electron-rich ligands to facilitate C-N bond formation. Base selection is critical to avoid isocyanate reaction. |
| Heck | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile | Often requires higher temperatures, which can be problematic for the isocyanate group. Careful temperature control is essential.[6][10] |
Standard Operating Protocol: Selective C4 Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a selective mono-coupling reaction at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Anhydrous K₃PO₄ (3.0 equivalents), powdered and dried
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry the flask under vacuum. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: To the flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C. Stir the reaction and monitor its progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the starting material is consumed (or reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in cross-coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and points of common side reactions.
Frequently Asked Questions (FAQs)
-
Q: What is the expected reactivity order for halides in this system?
-
A: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl.[11] Between the two bromines on the specified substrate, the C4-Br is generally more reactive than the C2-Br due to electronic factors.
-
-
Q: Is it possible to perform a sequential, double cross-coupling to functionalize both the C2 and C4 positions?
-
A: Yes. This is a powerful strategy. First, perform a selective coupling at the more reactive C4 position under mild conditions (e.g., lower temperature, less reactive catalyst). After isolating and purifying the mono-coupled product, you can subject it to a second cross-coupling under more forcing conditions (e.g., higher temperature, a more active catalyst system with a bulky, electron-rich ligand) to functionalize the C2 position.
-
-
Q: Which analytical techniques are most effective for monitoring these reactions?
-
A: A combination of techniques is ideal. GC-MS is excellent for monitoring the disappearance of the volatile starting material and the appearance of the product. LC-MS is also very effective, especially for less volatile products. ¹⁹F NMR can be a powerful tool; the fluorine atom's chemical shift will be sensitive to substitution at the adjacent C2 and C4 positions, allowing for clear differentiation between starting material, C2-product, C4-product, and di-substituted product.
-
-
Q: Can I use boronic esters instead of boronic acids?
-
A: Yes, boronic esters (especially pinacol esters) are excellent coupling partners. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation than their corresponding boronic acids.[12] The reaction conditions are generally very similar.
-
References
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). MDPI. [Link]
- Wipf, P. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. [Link]
-
During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022, August 15). ResearchGate. [Link]
- Fairlamb, I. J., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). The Royal Swedish Academy of Sciences. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
-
Pd(0)-catalyzed cross-coupling of allyl halides with α-diazocarbonyl compounds or N-mesylhydrazones: synthesis of 1,3-diene compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 10). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). RSC Publishing. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). [Link]
-
Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2023, January 25). National Institutes of Health. [Link]
- Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. (n.d.). Graz University of Technology.
-
Scope and Limitations of the Palladium-Catalyzed Cross-Coupling Reaction of in situ Generated Organoboranes with Aryl and Vinyl Halides. (n.d.). ACS Publications. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). National Institutes of Health. [Link]
-
Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. (2021, February 12). National Institutes of Health. [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
-
The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group, Princeton University. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
-
Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Validation & Comparative
A Predictive and Comparative Guide to the Crystallographic Characterization of N-(2,4-Dibromo-6-fluorophenyl) urea
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, biological activity, and potential for interaction with other molecules. Single-crystal X-ray crystallography remains the gold standard for elucidating these intricate atomic arrangements. This guide provides a comprehensive overview of the characterization of N-(2,4-Dibromo-6-fluorophenyl) urea, a compound of interest due to the prevalence of halogenated phenyl ureas in medicinal and materials chemistry.[1][2]
While a definitive crystal structure for N-(2,4-Dibromo-6-fluorophenyl) urea is not yet publicly available, this guide will leverage established principles of crystal engineering and comparative analysis with structurally similar compounds to predict its crystallographic features. We will also provide detailed, field-proven protocols for its synthesis and crystallographic analysis, offering a complete roadmap for researchers seeking to characterize this and similar molecules.
The Significance of Halogenated Phenyl Ureas
The urea functional group is a powerful hydrogen-bonding motif, capable of forming robust and predictable supramolecular structures.[3][4] When combined with a halogenated phenyl ring, the potential for a diverse range of intermolecular interactions, including halogen bonding, increases significantly.[5][6] These interactions are crucial in the design of novel materials with tailored properties and in understanding the binding of drug candidates to their biological targets.
Proposed Synthesis of N-(2,4-Dibromo-6-fluorophenyl) urea
The synthesis of N,N'-disubstituted ureas can be achieved through several established routes.[1][7][8] A common and effective method involves the reaction of an amine with an isocyanate.[1] For the synthesis of N-(2,4-Dibromo-6-fluorophenyl) urea, a two-step process starting from 2,4-dibromo-6-fluoroaniline is proposed.
Experimental Protocol: Synthesis
Step 1: Formation of 2,4-Dibromo-6-fluorophenyl isocyanate
-
Reagents and Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromo-6-fluoroaniline (1 equivalent) in a suitable anhydrous solvent such as toluene or ethyl acetate.
-
Reaction with Phosgene Equivalent: A safer alternative to phosgene gas, such as triphosgene (0.4 equivalents), is dissolved in the same anhydrous solvent and added dropwise to the aniline solution at 0 °C.[1][9]
-
Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the amine and the appearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
-
Isolation of Isocyanate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude isocyanate is typically used in the next step without further purification.
Step 2: Formation of N-(2,4-Dibromo-6-fluorophenyl) urea
-
Reaction with Ammonia: The crude this compound is redissolved in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF). A solution of ammonia in a suitable solvent (e.g., methanol or dioxane) is then added dropwise at 0 °C.
-
Reaction Monitoring and Workup: The reaction is typically rapid and exothermic. Progress is monitored by TLC. Once the isocyanate is consumed, the reaction mixture is concentrated under reduced pressure.
-
Purification: The resulting solid is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting material and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield single crystals suitable for X-ray diffraction.
Predictive Crystallographic Characterization and Comparative Analysis
In the absence of a determined crystal structure for N-(2,4-Dibromo-6-fluorophenyl) urea, we can predict its key crystallographic features by analyzing known structures of similar halogenated phenyl ureas. The interplay of hydrogen bonding from the urea moiety and potential halogen bonding from the substituted phenyl ring will likely govern the crystal packing.
Comparison with Halogenated Phenyl Urea Analogs
To provide a basis for our predictions, let's consider the crystallographic data of some related compounds:
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 1-(2-chlorophenyl)-3-(p-tolyl)urea | P2₁/c | N-H···O hydrogen bonds forming chains | [10] |
| 1,3-Bis(3-fluorophenyl)urea | - | N-H···O hydrogen bonds | [10] (implied) |
| Phenylurea | - | N-H···O hydrogen bonds | [11] |
A more extensive search of crystallographic databases would be necessary to populate this table with a wider range of directly comparable structures.
Based on the consistent observation of N-H···O hydrogen-bonded chains in related urea derivatives, it is highly probable that N-(2,4-Dibromo-6-fluorophenyl) urea will also exhibit this supramolecular synthon.[3][12]
Predicted Intermolecular Interactions and Supramolecular Synthons
The urea group provides two hydrogen bond donors (N-H) and one acceptor (C=O), making it an ideal candidate for forming robust one-dimensional chains or tapes.[3] The presence of bromine and fluorine atoms on the phenyl ring introduces the possibility of other significant intermolecular interactions.
-
Hydrogen Bonding: The primary and most predictable interaction will be the N-H···O hydrogen bonds between the urea moieties of adjacent molecules, likely forming a catemeric chain.
-
Halogen Bonding: The bromine atoms, particularly due to their polarizability, are potential halogen bond donors. They could interact with the carbonyl oxygen (a halogen bond acceptor) of a neighboring molecule, leading to a more complex two or three-dimensional network.[6]
-
π-π Stacking: The aromatic phenyl rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.
-
C-H···π and C-H···Halogen Interactions: Weaker C-H···π and C-H···halogen interactions are also likely to contribute to the overall packing efficiency.[13]
Experimental Workflow for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal structure is contingent on a meticulous experimental workflow.[14][15][16] The following protocol outlines the key steps from crystal selection to data analysis.
Step-by-Step Protocol
-
Crystal Selection and Mounting:
-
Carefully select a single crystal of N-(2,4-Dibromo-6-fluorophenyl) urea with well-defined faces and no visible defects under a polarized light microscope.
-
The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.
-
Mount the selected crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) using a minimal amount of adhesive or oil.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[17]
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.
-
Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of frames.[15] The exposure time per frame and the total data collection time will depend on the crystal's diffracting power.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for absorption, polarization, and other experimental factors.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental data using least-squares methods.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Identify hydrogen atoms from the difference Fourier map and refine their positions, or place them in geometrically calculated positions.
-
Continue the refinement until the model converges, as indicated by stable R-factors and a flat difference Fourier map.
-
-
Validation and Analysis:
-
Validate the final crystal structure using software such as PLATON or CheckCIF to ensure its geometric and crystallographic reasonability.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and details of the intermolecular interactions.
-
Conclusion
This guide provides a comprehensive framework for the synthesis and crystallographic characterization of N-(2,4-Dibromo-6-fluorophenyl) urea. While a definitive structure awaits experimental determination, the principles of supramolecular chemistry and comparative analysis of related compounds allow for robust predictions of its crystal packing and intermolecular interactions. The detailed protocols provided herein offer a practical roadmap for researchers to successfully synthesize, crystallize, and structurally elucidate this and other novel halogenated phenyl ureas, thereby contributing to the advancement of medicinal chemistry and materials science.
References
-
Crystal Engineering of N , N '-Diphenylurea Compounds Featuring Phenyl-Perfluorophenyl Interaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14.
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]
-
Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]
- Gilday, L. C., Robinson, S. W., & Beer, P. D. (2013). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 167, 9-26.
-
Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 27, 2026, from [Link]
- Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018).
-
Phenylurea. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. (1998). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). TOB New Energy. Retrieved January 27, 2026, from [Link]
-
Halogen Bonded Co-crystals of a Pyridyl Bis-urea Macrocycle and Diiodotetrafluorobenzenes. (n.d.). SC EPSCoR. Retrieved January 27, 2026, from [Link]
- Yamanaka, M., & Kimura, S. (2025). Self-assembly of Urea Derivatives into Supramolecular Gels. Chemical & Pharmaceutical Bulletin, 73(6), 497-510.
-
Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. Retrieved January 27, 2026, from [Link]
- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
-
The crystal structure of 1-(2-chlorophenyl)-3-(p-tolyl)urea, C14H13ClN2O. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
- Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron letters, 42(41), 7131-7133.
- Tenti, G., & D'hooghe, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(10), 289.
-
Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. (2026). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Halogen⋯phenyl supramolecular interactions in the solid state: Hydrogen versus halogen bonding and directionality. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
- Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of inorganic biochemistry, 32(3), 163-169.
-
Live from the Lab: What is Single Crystal X-Ray Diffraction?. (2022). YouTube. Retrieved January 27, 2026, from [Link]
-
Construction of supramolecular hydrogels using imidazolidinyl urea as hydrogen bonding reinforced factor. (2018). Journal of Materials Chemistry B. Retrieved January 27, 2026, from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-assembly of Urea Derivatives into Supramolecular Gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. scepscor.org [scepscor.org]
- 7. researchgate.net [researchgate.net]
- 8. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. neutrons.ornl.gov [neutrons.ornl.gov]
A Comparative Guide to the Predicted Biological Activity of Spiro Compounds Synthesized with 2,4-Dibromo-6-fluorophenyl isocyanate
This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of spiro compounds derived from 2,4-Dibromo-6-fluorophenyl isocyanate. In the ever-evolving landscape of drug discovery, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can lead to enhanced biological activity and improved physicochemical properties. This document outlines a proposed research plan to investigate the potential anticancer and antimicrobial activities of these novel compounds, comparing their projected efficacy against established therapeutic agents.
Introduction: The Rationale for Investigating Novel Spiro Compounds
Spiro compounds, characterized by two rings sharing a single atom, offer a rigid and structurally complex core that is increasingly sought after in medicinal chemistry. This rigidity can lead to a more precise interaction with biological targets, potentially increasing potency and selectivity. While a diverse range of spirocycles have been explored, the incorporation of a this compound moiety represents a novel approach to potentially unlock new biological activities. The presence of halogen atoms, particularly bromine and fluorine, on the phenyl ring is known to influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced pharmacological effects. Marine-derived natural products containing bromophenols, for instance, have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, and anticancer effects[1][2]. This guide, therefore, proposes a systematic investigation into the synthesis and biological profiling of spiro compounds bearing this unique halogenated phenyl isocyanate-derived substituent.
Proposed Synthetic Pathway
The synthesis of the target spiro compounds can be envisioned through a multicomponent reaction, a powerful tool in medicinal chemistry for generating molecular diversity. A plausible approach involves the reaction of an isatin derivative, an active methylene compound (such as malononitrile), and this compound. This type of reaction has been successfully employed for the synthesis of other spirocyclic systems[3]. The isocyanate would serve to introduce the 2,4-dibromo-6-fluorophenyl group onto a nitrogen atom within the newly formed spirocyclic framework.
Diagram of the Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and biological evaluation of novel spiro compounds.
In-Depth Biological Evaluation: A Comparative Approach
The synthesized library of novel spiro compounds will be subjected to a rigorous biological evaluation to determine their potential as anticancer and antimicrobial agents. The experimental design will include established comparator drugs to provide a benchmark for their performance.
Part 1: Anticancer Activity Assessment
The primary screening for anticancer activity will be conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity and, by inference, cell viability[4][5][6].
Experimental Protocol: MTT Assay
-
Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., HEK293) will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The novel spiro compounds and standard anticancer drugs (e.g., Cisplatin, Paclitaxel) will be dissolved in DMSO and serially diluted to a range of concentrations. The cells will be treated with these compounds for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT will be carefully removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Data Presentation and Comparative Analysis
The IC50 values of the novel spiro compounds will be compared with those of the standard anticancer drugs. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to the IC50 in cancerous cells, will be used to assess the cancer-specific cytotoxicity of the compounds.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/MCF-7) |
| Novel Spiro 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Novel Spiro 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value | Calculated Value |
| Cisplatin | Literature Value | Literature Value | Literature Value | Literature Value | Calculated Value |
| Paclitaxel | Literature Value | Literature Value | Literature Value | Literature Value | Calculated Value |
Part 2: Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized spiro compounds will be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI)[7][8][9][10].
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains will be used.
-
Inoculum Preparation: Bacterial cultures will be grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: The novel spiro compounds and standard antibiotics (e.g., Meropenem, Vancomycin) will be serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well will be inoculated with the standardized bacterial suspension.
-
Incubation: The plates will be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Comparative Analysis
The MIC values of the novel spiro compounds will be compared against those of established antibiotics. A lower MIC value indicates a more potent antimicrobial agent.
| Compound | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Novel Spiro 1 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Novel Spiro 2 | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vancomycin | Literature Value | Literature Value | Literature Value | Literature Value |
| Meropenem | Literature Value | Literature Value | Literature Value | Literature Value |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the synthesis and biological evaluation of a novel class of spiro compounds derived from this compound. By comparing the predicted biological activities of these new chemical entities against established anticancer and antimicrobial drugs, this research has the potential to identify promising lead compounds for further drug development. The proposed workflow, from rational design and synthesis to detailed in vitro testing, provides a clear roadmap for exploring this uncharted area of chemical space. Promising compounds identified through this screening process would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and toxicological profiling.
References
-
Isocyanides in the synthesis of spiro cyclic compounds. ResearchGate. Available at: [Link]
-
Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. MDPI. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. National Institutes of Health. Available at: [Link]
-
Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. PubMed Central. Available at: [Link]
-
Isocyanide-based synthesis of spirorhodanine-cyclopentadiene and spirorhodanine-iminobutenolide conjugates from Winterfeldt's zwitterions and 5-ylidene rhodanines. PubMed. Available at: [Link]
-
Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. ResearchGate. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Available at: [Link]
-
A comparison of in-vitro pharmacokinetics and pharmacodynamics of bran. DDDT. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]
-
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. MDPI. Available at: [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. Available at: [Link]
-
Comparative in vitro study of the antimicrobial activities of different commercial antibiotic products for intravenous administration. ResearchGate. Available at: [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. PubMed Central. Available at: [Link]
-
Synthesis of Novel Spiro[indol-2,2′-pyrroles] Using Isocyanide-Based Multicomponent Reaction. ResearchGate. Available at: [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. National Institutes of Health. Available at: [Link]
-
An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals. MDPI. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available at: [Link]
-
Comparison of in vitro static and dynamic assays to evaluate the efficacy of an antimicrobial drug combination against Staphylococcus aureus. PLOS One. Available at: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central. Available at: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Medicinal Chemistry of Isocyanides. ACS Publications. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
Organic Compounds with Biological Activity. MDPI. Available at: [Link]
Sources
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives | MDPI [mdpi.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. idexx.dk [idexx.dk]
- 10. google.com [google.com]
A Comparative Guide to the Synthesis of 2,4-Dibromo-6-fluorophenyl Isocyanate for Pharmaceutical Research
Introduction: The Significance of 2,4-Dibromo-6-fluorophenyl Isocyanate
In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Aryl isocyanates, characterized by the highly reactive -N=C=O functional group, are crucial building blocks for a diverse array of pharmacologically active compounds, including urea and carbamate derivatives. Among these, this compound stands out as a key intermediate. Its unique substitution pattern—two bromine atoms for potential further functionalization via cross-coupling reactions and a fluorine atom to modulate physicochemical properties such as metabolic stability and binding affinity—makes it a valuable precursor for targeted therapeutics.
This guide provides an in-depth technical comparison of synthetic routes to this compound. We will benchmark the industry-standard phosgenation approach, focusing on a safer modern equivalent, against classical rearrangement strategies. Each method is presented with a detailed experimental protocol, mechanistic insights, and a comparative analysis of performance metrics to empower researchers in selecting the optimal pathway for their specific needs, whether for small-scale screening or large-scale synthesis.
Precursor Synthesis: Accessing the Core Amine
The common starting point for most synthetic routes to this compound is the corresponding aniline, 2,4-Dibromo-6-fluoroaniline . This precursor is commercially available, which is a significant advantage for reproducibility and scalability. For researchers who may need to synthesize it, a common approach involves the selective bromination of 2-fluoroaniline. However, controlling the regioselectivity of bromination on an activated ring can be challenging, often leading to mixtures of products[1]. A more controlled, albeit longer, route would involve protecting the amine, followed by directed ortho-lithiation and bromination, or sequential electrophilic bromination under carefully controlled conditions. Given its availability, this guide will assume the use of commercial 2,4-Dibromo-6-fluoroaniline.
Benchmark Method: Synthesis via Triphosgene (Phosgene Equivalent)
The reaction of a primary amine with phosgene is the most direct and historically prevalent method for isocyanate synthesis[2]. Due to the extreme toxicity of gaseous phosgene, solid and liquid phosgene equivalents are now the standard in a laboratory setting. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a much safer alternative that decomposes in situ to generate phosgene[3]. This method is often considered the benchmark due to its high efficiency and reliability.
Causality of Experimental Choices
The reaction is typically run in an inert, anhydrous solvent like toluene or ethyl acetate to prevent the hydrolysis of the isocyanate product and the phosgene intermediate. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to scavenge the two equivalents of HCl produced during the reaction, driving the equilibrium towards the product and preventing the formation of the amine hydrochloride salt, which is less reactive. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the amine and phosgene, then gently heated to ensure complete conversion of the intermediate carbamoyl chloride to the final isocyanate.
Experimental Protocol: Triphosgene Method
Reagents:
-
2,4-Dibromo-6-fluoroaniline
-
Triphosgene (BTC)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous Hexanes
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet bubbler (leading to a bleach or NaOH solution to quench any excess phosgene).
-
Initial Charge: Dissolve 2,4-Dibromo-6-fluoroaniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Triphosgene Addition: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene. Transfer this solution to the dropping funnel.
-
Reaction: Cool the aniline solution to 0 °C using an ice bath. Add the triphosgene solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to a gentle reflux (approx. 80-90 °C) for 2-3 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the strong isocyanate stretch at ~2250-2270 cm⁻¹).
-
Workup: Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the mixture through a pad of Celite® under inert atmosphere to remove the salt, washing the filter cake with a small amount of anhydrous toluene.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the toluene. The crude product is often of high purity. If further purification is needed, it can be distilled under high vacuum or recrystallized from a solvent like anhydrous hexanes.
Workflow and Mechanism Visualization
Caption: Workflow for Isocyanate Synthesis using Triphosgene.
Alternative Method 1: The Curtius Rearrangement
The Curtius rearrangement is a powerful, phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate[4]. This thermal or photochemical rearrangement proceeds with the loss of nitrogen gas and is known for its high yields and excellent functional group tolerance.
Causality of Experimental Choices
This route begins with the corresponding carboxylic acid, 2,4-Dibromo-6-fluorobenzoic acid . The conversion to an acyl azide is often achieved in a one-pot procedure using diphenylphosphoryl azide (DPPA) to avoid isolating the potentially explosive acyl azide[5]. Triethylamine is used as a base to deprotonate the carboxylic acid, facilitating the reaction with DPPA. The rearrangement is then induced by heating the reaction mixture in an inert, high-boiling solvent like toluene or dioxane. The isocyanate is formed directly in the reaction vessel and can be isolated or used in a subsequent step.
Experimental Protocol: Curtius Rearrangement
Precursor Synthesis: 2,4-Dibromo-6-fluorobenzoic acid can be synthesized from 2,4-Dibromo-6-fluoroaniline via a Sandmeyer reaction (diazotization followed by reaction with CuCN and subsequent hydrolysis).
Reagents:
-
2,4-Dibromo-6-fluorobenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
Procedure:
-
Setup: In an inert atmosphere, add 2,4-Dibromo-6-fluorobenzoic acid (1.0 eq) and anhydrous toluene to a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Base Addition: Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
-
DPPA Addition: Add DPPA (1.1 eq) dropwise to the solution. Note: Some initial gas evolution (N₂) may occur.
-
Rearrangement: Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours, or until gas evolution ceases. The formation of the isocyanate can be monitored by IR spectroscopy.
-
Isolation: Cool the reaction to room temperature. The reaction mixture contains the isocyanate product, triethylammonium diphenyl phosphate, and toluene. The toluene can be removed under reduced pressure, and the product is typically purified by vacuum distillation away from the non-volatile byproducts.
Mechanism Visualization
Caption: Key steps of the Hofmann Rearrangement Mechanism.
Comparative Analysis
The choice of synthetic method depends critically on factors such as scale, available equipment, safety considerations, and cost. Below is a table summarizing the key performance indicators for each route.
| Metric | Benchmark (Triphosgene) | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | 2,4-Dibromo-6-fluoroaniline | 2,4-Dibromo-6-fluorobenzoic acid | 2,4-Dibromo-6-fluorobenzamide |
| Typical Yield | Very High (85-98%) [6][7] | High (75-95%) [5] | Good to High (70-90%) [8] |
| Purity of Crude | Generally high, main impurity is unreacted starting material or urea byproduct. | High, main impurities are related to DPPA byproducts. | Moderate, may require purification of an intermediate carbamate. |
| Safety Concerns | HIGH. Triphosgene is a toxic solid that releases phosgene gas upon contact with moisture or heat. Requires a well-ventilated fume hood and careful handling.[9][10] | MODERATE. DPPA is toxic. Acyl azides are potentially explosive, though one-pot methods with DPPA mitigate this risk.[1] | MODERATE. Bromine is highly corrosive and toxic. Strong base is used. |
| Scalability | Excellent. Widely used in industry. | Good. Amenable to scale-up, especially with flow chemistry setups.[11] | Good, but handling large quantities of bromine can be hazardous. |
| Reaction Time | Moderate (3-5 hours) | Moderate (3-6 hours) | Moderate (2-4 hours for carbamate) + optional thermolysis step. |
| Key Advantage | High reliability, direct conversion from amine, well-established. | Phosgene-free, excellent functional group tolerance. | Phosgene-free, uses common and relatively inexpensive reagents. |
| Key Disadvantage | High toxicity of reagent. | Use of potentially explosive azide intermediate; cost of DPPA. | Use of hazardous bromine; may require an extra step to get the free isocyanate. |
Field-Proven Insights
-
For Speed and Efficiency: The Triphosgene method is unparalleled when a direct and high-yielding conversion from the aniline is required. In an industrial or process chemistry setting where engineering controls are robust, this remains the go-to method. The primary challenge is not the chemistry, but the safe handling of the reagent.[3]
-
For Safety and Versatility: The Curtius Rearrangement is often the preferred method in a discovery or academic laboratory. The development of one-pot procedures using reagents like DPPA has significantly improved the safety profile by avoiding the isolation of hazardous acyl azides.[5] It is highly reliable and its tolerance for other functional groups makes it a workhorse reaction.
-
For Cost-Effectiveness on a Budget: The Hofmann Rearrangement provides a solid, phosgene-free alternative when cost is a primary driver. The starting materials (amide, bromine, base) are generally less expensive than DPPA or triphosgene. The main trade-off is the handling of elemental bromine and the potential need for a two-step procedure (carbamate formation then thermolysis) to obtain the pure isocyanate.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several distinct methodologies. The benchmark triphosgene approach offers the highest efficiency and is the most direct route from the corresponding aniline, making it ideal for large-scale production where stringent safety protocols can be implemented.
For laboratory-scale synthesis, where safety and operational simplicity are prioritized, the Curtius rearrangement represents the most compelling alternative. Its high yields, excellent functional group tolerance, and the availability of safe one-pot protocols make it a robust and versatile choice for drug discovery professionals. The Hofmann rearrangement remains a viable and cost-effective option, particularly if the necessary amide precursor is readily available or easily synthesized.
Ultimately, the optimal synthetic strategy is dictated by the specific constraints and goals of the research program. By understanding the causal relationships behind each protocol and objectively comparing their performance, researchers can confidently select the method that best aligns with their objectives for safety, efficiency, and scale.
References
-
Eckert, H. (n.d.). Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. Retrieved from [Link]
-
Kaur, K., & Grewal, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]
-
Hepheastus. (2023). Workup for isocyante synthesis from triphoagene? Reddit. Retrieved from [Link]
-
Kaur, K., & Grewal, A. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Retrieved from [Link]
-
University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]
-
Bunnett, J. F., & Robison, M. M. (1958). 2,4,6-tribromobenzoic acid. Organic Syntheses. Retrieved from [Link]
-
ACS Omega. (n.d.). How To Get Isocyanate? American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement.
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Banerjee, B. (2019). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US2875226A - Process for the preparation of isocyanates.
- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.
-
WIPO Patentscope. (n.d.). 116063184 Preparation method of 2-bromo-6-fluoroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of phosgene-based isocyanates. Retrieved from [Link]
-
Almac. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Retrieved from [Link]
-
YouTube. (2022). Synthesis of aniline from benzamide using the Hoffman rearrangement reaction!. Retrieved from [Link]
-
American Chemical Society. (2022). Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. Retrieved from [Link]
-
PMC. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isocyanates by rearrangement: A. Curtius, B. Hoffman, C. Lossen. Retrieved from [Link]
-
PMC. (n.d.). 3,5-Dibromo-4-carbamoylbenzoic acid 2-propanol monosolvate. Retrieved from [Link]
- Google Patents. (n.d.). WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid.
-
Wiley Online Library. (2006). Safer Conditions for the Curtius Rearrangement of 1,3,5-Benzenetricarboxylic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Amino Acid Ester Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(4-Bromobenzenesulfonamido)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4282167A - Conversion of amides to isocyanates via phase transfer catalysis.
-
American Chemistry Council. (2024). Phosgene Safe Practice Guidelines Mitigation Systems. Retrieved from [Link]
-
ACS Publications. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]
-
Chem-Station. (2014). Hofmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-n-acylamino-1,3-dienes from 2,4-pentadienoic acids by the curtius rearrangement. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Innovations in isocyanate synthesis for a sustainable future. Retrieved from [Link]
-
ResearchGate. (n.d.). Unified and Green Oxidation of Amides and Aldehydes for Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
YouTube. (2022). Tribromoaniline : Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo. Retrieved from [Link]
Sources
- 1. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO1992017442A1 - Process for the preparation of isocyanates and carbamates using a silver salt promoted hofmann rearrangement - Google Patents [patents.google.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. almacgroup.com [almacgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
